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  • Product: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
  • CAS: 139425-47-1

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Pharmacological and Mechanistic Profiling of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BT-2-CA): A Privileged Scaffold in Drug Discovery Executive Summary In modern medicinal chemistry, low-molecular-weight heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological and Mechanistic Profiling of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BT-2-CA): A Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, low-molecular-weight heterocyclic carboxylic acids rarely act as standalone therapeutics due to rapid renal clearance and suboptimal cell permeability. Instead, their "mechanism of action" is defined by their utility as privileged pharmacophores . 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) is a high-value fluorinated building block[1]. When conjugated into larger molecular frameworks, the 5-F-BT-2-CA scaffold drives potent biological activity across multiple pathways, most notably as a dual antagonist of Platelet Activating Factor (PAF) and Leukotriene D4 (LTD4) receptors, a dual inhibitor of the arachidonic acid cascade, and an inducer of mitochondrial apoptosis[2][3][4].

This technical whitepaper deconstructs the structural causality, mechanistic pathways, and experimental workflows associated with 5-F-BT-2-CA in drug development.

Structural Causality: The Pharmacophore Dynamics

The pharmacological efficacy of 5-F-BT-2-CA derivatives is not coincidental; it is the direct result of precise atomic substitutions that dictate receptor-ligand interactions.

  • The Benzothiazole Core: This bicyclic ring system provides a rigid, planar, and highly lipophilic surface. In the active site of target receptors (such as the PAF receptor), this planar geometry facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine and Phenylalanine)[3].

  • The 5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position serves a dual purpose. Pharmacokinetically, the highly stable C-F bond blocks cytochrome P450-mediated oxidative metabolism at a highly vulnerable site on the aromatic ring, thereby increasing the half-life of the resulting drug. Pharmacodynamically, fluorine's extreme electronegativity withdraws electron density from the thiazole nitrogen, modulating its hydrogen-bond acceptor strength and increasing the overall lipophilicity (LogP) of the molecule[1].

  • The 2-Carboxylic Acid: This moiety serves as the primary conjugation anchor. Through amide or ester coupling, the carboxylic acid allows the benzothiazole core to be precisely positioned deep within target binding pockets[2].

Primary Mechanisms of Action (Conjugated Moieties)

When 5-F-BT-2-CA is incorporated into active pharmaceutical ingredients (APIs), it exerts its mechanism of action through three primary biological axes:

Pathway A: PAF and Leukotriene D4 (LTD4) Receptor Antagonism

Derivatives of 5-F-BT-2-CA (specifically imidazo[4,5-c]pyridines and azabenzimidazoles) are potent dual antagonists of PAF and LTD4 receptors[2]. PAF and LTD4 are potent lipid mediators that trigger bronchoconstriction, vascular permeability, and leukocyte infiltration. By competitively binding to the orthosteric sites of these G-protein coupled receptors (GPCRs), 5-F-BT-2-CA conjugates block the downstream intracellular calcium mobilization required for inflammatory responses, making them highly effective in models of asthma, arthritis, and organ transplant rejection[2].

Pathway B: 5-Lipoxygenase (5-LOX) and Thromboxane Synthase Inhibition

The benzothiazole scaffold is a recognized inhibitor of the arachidonic acid cascade. Structurally related benzothiazoles (such as E3040) act as dual inhibitors of 5-lipoxygenase and thromboxane synthase[4]. By inhibiting 5-LOX, the scaffold prevents the conversion of arachidonic acid into pro-inflammatory leukotrienes (e.g., LTB4). Simultaneously, inhibiting thromboxane synthase prevents the generation of Thromboxane A2 (TxA2), thereby suppressing platelet aggregation and chloride secretion in mucosal tissues[4].

Pathway C: Mitochondrial Intrinsic Apoptosis (Oncology)

In oncological screening, benzothiazole derivatives induce cell death via the mitochondrial intrinsic pathway. The lipophilic nature of the scaffold allows it to penetrate mitochondrial membranes, inducing intracellular stress that leads to the release of cytochrome c. This triggers the activation of the caspase cascade (caspase-9 and caspase-3), culminating in programmed cell death of malignant cells[3].

MechanisticPathway FBT 5-F-BT-2-CA Pharmacophore LOX 5-Lipoxygenase (5-LOX) FBT->LOX Enzyme Inhibition LTD4 LTD4 Receptor (CysLT1) FBT->LTD4 Receptor Antagonism PAF PAF Receptor FBT->PAF Receptor Antagonism AA Arachidonic Acid Cascade AA->LOX Substrate Conversion LOX->LTD4 Leukotriene Synthesis Inflam Inflammatory Pathologies (Asthma, Arthritis) LTD4->Inflam Signal Transduction PAF->Inflam Signal Transduction

Fig 1: Multi-target anti-inflammatory mechanism of 5-F-BT-2-CA derived pharmacophores.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the 5-F-BT-2-CA building block and the pharmacological causality of its structural features.

Property / ParameterValue / DescriptionPharmacological Causality
IUPAC Name 5-fluoro-1,3-benzothiazole-2-carboxylic acidDefines the core heterocyclic scaffold.
CAS Number 139425-47-1Standard registry verification[1].
Molecular Weight 197.19 g/mol Low MW ensures the final conjugate remains within Lipinski's Rule of 5 limits.
Hydrogen Bond Acceptors 4Facilitates critical hydrogen bonding with target receptor pocket residues.
Primary Derivatization Amide/Ester Formation at C2Converts the rapidly cleared free acid into a target-binding, cell-permeable conjugate.
Key Target Classes PAF, LTD4, 5-LOX, Apoptotic CaspasesEnables multi-pathway inflammatory and oncological modulation[2][3][4].

Experimental Protocols & Workflows

To harness the mechanism of action of 5-F-BT-2-CA, researchers must first synthesize its active conjugates and validate them in self-validating biological systems.

Protocol A: Synthesis of 5-F-BT-2-CA Amide Conjugates

Expert Insight: The electron-withdrawing nature of the 5-fluoro group reduces the nucleophilicity of the carboxylate. Therefore, standard carbodiimide coupling (EDC/NHS) often results in poor yields. Uronium-based coupling reagents like HATU are required to force the formation of a highly reactive active ester.

  • Activation: Dissolve 1.0 eq of 5-F-BT-2-CA in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine (the core API framework) dropwise to the activated mixture. Stir for 4–6 hours.

  • Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed to workup until the mass of the starting acid is completely depleted.

  • Purification: Dilute the reaction with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Validation of PAF Receptor Antagonism

Expert Insight: To prove that the synthesized 5-F-BT-2-CA derivative successfully antagonizes the PAF receptor, a competitive radioligand binding assay is utilized. The system is self-validating by utilizing a known PAF antagonist (e.g., WEB 2086) as a positive control.

  • Membrane Preparation: Isolate cell membranes from human neutrophils (which natively express high levels of the PAF receptor) by homogenizing the cells in a Tris-HCl buffer containing protease inhibitors, followed by ultracentrifugation at 100,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of [3H]-PAF (radioligand), and varying concentrations of the synthesized 5-F-BT-2-CA derivative (10 pM to 10 µM) in assay buffer.

  • Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 value using non-linear regression analysis.

SyntheticWorkflow Step1 1. Carboxylic Acid Activation (HATU) Step2 2. Amine Coupling (DIPEA/DMF) Step1->Step2 Active Ester Step3 3. Purification (Flash Chromatography) Step2->Step3 Crude Amide Step4 4. In Vitro Assay (Radioligand Binding) Step3->Step4 Pure Conjugate

Fig 2: Standardized workflow for synthesizing and validating 5-F-BT-2-CA active conjugates.

References

  • National Center for Biotechnology Information. "5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465 - PubChem." PubChem,[Link]

  • Marfat, Anthony, et al. "PAF antagonists of the present invention are also useful in preventing rejection in organ transplants.
  • Suzuki, Y., et al. "E3040 sulphate, a novel thromboxane synthase inhibitor, blocks the Cl− secretion induced by platelet-activating factor in isolated rat colon." PubMed Central (PMC),[Link]

Sources

Exploratory

5-Fluoro-1,3-Benzothiazole-2-Carboxylic Acid: Chemical Architecture, Physical Properties, and Synthetic Utility in Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) represents a highly versatile, privileged pharmacophore building block. By combining the rigid, pi-electron-rich benzothiazole core with a highly electronegative fluorine atom and a reactive carboxylic acid anchor, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and Platelet-Activating Factor (PAF) antagonists.

This technical guide provides an in-depth analysis of its physicochemical profile, structural causality in drug design, and field-proven synthetic methodologies, offering a comprehensive resource for drug development professionals.

Chemical Identity and Physicochemical Data

The utility of 5-fluoro-1,3-benzothiazole-2-carboxylic acid stems from its precise physicochemical metrics. The table below summarizes the core identifiers and computed properties derived from the .

PropertyValueScientific Implication
IUPAC Name 5-fluoro-1,3-benzothiazole-2-carboxylic acidStandardized nomenclature for regulatory filing.
CAS Registry Number 139425-47-1Primary identifier for chemical sourcing.
Molecular Formula C₈H₄FNO₂SIndicates a highly unsaturated, heteroatom-rich core.
Molecular Weight 197.19 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
XLogP3 2.3Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 78.4 ŲFavorable for intracellular targeting; sits well within the Lipinski Rule of 5.
SMILES C1=CC2=C(C=C1F)N=C(S2)C(=O)OStructural string for computational docking and QSAR modeling.

Structural Causality: The Pharmacological Rationale

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than simply noting its existence. The architecture of 5-fluoro-1,3-benzothiazole-2-carboxylic acid is a masterclass in bioisosterism and metabolic tuning:

  • The Benzothiazole Core: Acting as a bioisostere for indole, purine, and quinoline rings, the benzothiazole scaffold readily engages in π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within target protein binding pockets.

  • The 5-Fluoro Substituent: Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Placing fluorine at the 5-position serves a dual purpose:

    • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at a historically vulnerable position on the phenyl ring, thereby increasing the in vivo half-life of the resulting drug.

    • Electronic Modulation: The strong inductive effect (-I) of fluorine withdraws electron density from the aromatic system, modulating the pKa of the adjacent heterocycle and often strengthening hydrogen bond interactions at the thiazole nitrogen.

  • The 2-Carboxylic Acid Handle: This moiety is the synthetic anchor. It allows for rapid diversification via amide coupling, esterification, or decarboxylative cross-coupling, enabling chemists to attach complex side chains while maintaining the core pharmacophore.

Experimental Protocol: De Novo Synthesis Workflow

The synthesis of 5-fluoro-1,3-benzothiazole-2-carboxylic acid requires precise control over reaction conditions, particularly temperature, to prevent the degradation of reactive intermediates. The following protocol is adapted from established patent literature for the synthesis of PAF antagonists [2].

Step-by-Step Methodology

Phase 1: Directed Lithiation and Formylation Causality Check: Benzothiazoles are highly susceptible to ring-opening when lithiated at the C2 position if the temperature exceeds -40°C. Maintaining a strict -70°C environment ensures the 2-lithiobenzothiazole species remains intact prior to electrophilic trapping.

  • Preparation: Purge a flame-dried round-bottom flask with inert Argon gas.

  • Lithiation: Dissolve 5-fluorobenzothiazole (1.0 eq) in anhydrous diethyl ether (Et₂O). Cool the reaction mixture to -70°C using a dry ice/acetone bath.

  • Activation: Dropwise, add a 2.5M solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) over 5 minutes. Stir for 1 hour, allowing the temperature to drift to -50°C, then re-cool to -78°C.

  • Electrophilic Trapping: Add anhydrous dimethylformamide (DMF) (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with 1N HCl, extract with Et₂O, wash with saturated NaHCO₃, and dry over MgSO₄. Flash chromatography (50% ethyl acetate-hexane) yields 5-fluorobenzothiazole-2-carboxaldehyde .

Phase 2: Mild Oxidation Causality Check: Harsh oxidants (like KMnO₄) can cleave the sensitive thiazole ring. Silver oxide (Ag₂O) provides a mild, self-validating oxidation pathway that selectively converts the aldehyde to the carboxylic acid without over-oxidation.

  • Reagent Mixing: Dissolve the intermediate 5-fluorobenzothiazole-2-carboxaldehyde in ethanol.

  • Oxidation: Add Silver(I) oxide (Ag₂O) (1.5 eq) followed by 2M aqueous NaOH.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC until the aldehyde spot is completely consumed.

  • Isolation: Filter the solid silver residues. Concentrate the filtrate in vacuo, dissolve in water, and acidify with dilute HCl to precipitate the final product: 5-fluoro-1,3-benzothiazole-2-carboxylic acid .

SyntheticWorkflow Start 5-Fluorobenzothiazole (Starting Material) Lithiation Directed Lithiation n-BuLi, Et2O, -70°C Start->Lithiation Formylation Formylation Dry DMF, -78°C to RT Lithiation->Formylation Intermediate 5-Fluorobenzothiazole- 2-carboxaldehyde Formylation->Intermediate Oxidation Oxidation Ag2O, NaOH, EtOH Intermediate->Oxidation Product 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid Oxidation->Product

Figure 1: Step-by-step synthetic workflow for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.

Applications in Medicinal Chemistry

Once synthesized, this fluorinated acid is immediately deployed as a foundational building block. Its most prominent historical and modern applications include:

  • Platelet-Activating Factor (PAF) Antagonists: As detailed in US Patent 5,162,343 [2], derivatives of this acid are coupled with complex amines to block leukotriene D4 receptors, providing therapeutic pathways for asthma, stroke, and shock.

  • Kinase Inhibitors: The planar nature of the benzothiazole allows it to insert directly into the ATP-binding hinge region of various kinases. The 2-carboxylic acid is typically converted into an amide to mimic the hydrogen-bonding network of adenine.

  • PET Imaging Agents: Fluorinated benzothiazoles are heavily researched as Positron Emission Tomography (PET) tracers for detecting amyloid-beta plaques in Alzheimer's disease, leveraging the high brain penetrance afforded by the fluorine atom.

DrugDev Scaffold 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid Coupling Amide Coupling / Functionalization Scaffold->Coupling EDC/HOBt Lead Lead Compound (e.g., PAF Antagonist) Coupling->Lead Amine addition Receptor Target Receptor Binding & Inhibition Lead->Receptor In vivo/In vitro

Figure 2: Pharmacological workflow from building block to target receptor inhibition.

Safety, Handling, and Toxicity Profile

Maintaining a self-validating safety system in the laboratory is paramount. According to the and GHS classification standards, 5-fluoro-1,3-benzothiazole-2-carboxylic acid carries the following hazard profile:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: Standard Level 2 chemical hygiene practices apply. The compound must be handled within a certified fume hood using nitrile gloves and safety goggles. Because it is a carboxylic acid, it should be stored away from strong bases and oxidizing agents in a cool, dry environment to prevent decarboxylation or degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19019465, 5-Fluoro-1,3-benzothiazole-2-carboxylic acid". PubChem,[Link].

  • Marfat, A., et al. "Imidazo[4,5-c]pyridines useful as PAF antagonists". US Patent 5,162,343, Nov 5, 1992.
  • U.S. Environmental Protection Agency. "5-Fluoro-1,3-benzothiazole-2-carboxylic acid". CompTox Chemicals Dashboard,[Link].

Foundational

Preclinical In Vitro Toxicity and Safety Profiling of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Executive Summary & Pharmacological Context 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BCA) is a highly privileged pharmacophore and chemical intermediate in modern drug discovery. The benzothiazole core is renown...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BCA) is a highly privileged pharmacophore and chemical intermediate in modern drug discovery. The benzothiazole core is renowned for its diverse biological activities, serving as a foundational scaffold for Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors targeting Mycobacterium tuberculosis [1] and dual-acting biofilm inhibitors against Pseudomonas aeruginosa [2].

The strategic placement of a fluorine atom at the C-5 position significantly alters the molecule's physicochemical landscape. Fluorination enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the pKa of the adjacent carboxylic acid. However, these same modifications necessitate rigorous in vitro toxicity profiling to ensure that enhanced membrane permeability does not translate into off-target cytotoxicity or phospholipidosis. This technical guide establishes a self-validating framework for evaluating the safety profile of 5-F-BCA and its derivatives.

Physicochemical Baseline and Hazard Identification

Before initiating in vitro assays, it is critical to establish the baseline hazard profile of the naked compound. According to standardized chemical safety databases, 5-F-BCA exhibits specific acute toxicological alerts that must dictate handling and maximum assay concentrations [3].

Table 1: Physicochemical Properties and GHS Hazard Classifications

ParameterValue / DescriptionCausality / Implication for In Vitro Testing
CAS Number 139425-47-1Unique identifier for sourcing high-purity reagents.
Molecular Formula C8H4FNO2SContains highly electronegative fluorine, affecting hydrogen bonding.
Molecular Weight 197.19 g/mol Low molecular weight ensures rapid cellular diffusion.
Acute Toxicity (Oral) H302: Harmful if swallowedIndicates potential systemic toxicity; requires dose-titration in cell models.
Skin/Eye Irritation H315, H319Suggests potential for membrane disruption at high local concentrations.
Respiratory Toxicity H335: May cause respiratory irritationMandates handling in fume hoods and suggests potential epithelial toxicity.

Mechanistic Toxicology: The Cellular Stress Cascade

Toxicity associated with lipophilic benzothiazole-carboxylic acids typically manifests at supratherapeutic doses through mitochondrial interference. The lipophilic nature of the fluorinated benzothiazole ring allows it to integrate into mitochondrial membranes. At high concentrations, this can uncouple the electron transport chain (ETC), leading to a surge in Reactive Oxygen Species (ROS). The subsequent oxidative stress triggers lipid peroxidation, membrane rupture, and ultimately, apoptosis or necrosis.

Pathway A Supratherapeutic Exposure (5-F-BCA) B Mitochondrial Membrane Integration A->B C Electron Transport Chain Disruption B->C D ROS Overproduction (Oxidative Stress) C->D E Lipid Peroxidation & Membrane Rupture D->E F Cell Death (Apoptosis/Necrosis) E->F

Mechanistic pathway of supratherapeutic benzothiazole-induced cellular stress.

In Vitro Cytotoxicity Profiling: Cell Line Selection Logic

To build a trustworthy safety profile, cell lines must be chosen based on the compound's expected metabolic fate and therapeutic application.

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of metabolism for carboxylic acid-containing drugs. Evaluating 5-F-BCA in HepG2 cells provides a baseline for hepatotoxicity. Recent studies on related benzothiazole-2-carboxylic acid peptide conjugates demonstrated no significant toxicity to HepG2 cells, suggesting the core scaffold is generally well-tolerated by hepatocytes [1].

  • RAW264.7 (Murine Macrophages): Because benzothiazole derivatives are heavily explored as anti-tubercular and anti-biofilm agents, their impact on immune cells is paramount. Hybrid molecules containing the benzothiazole core have shown favorable biosafety in RAW264.7 cells, maintaining viability while exerting antibacterial effects [2].

Table 2: Extrapolated In Vitro Safety Metrics for Benzothiazole Derivatives

Assay / Cell LineTarget MetricObserved Safety ThresholdReference Context
HepG2 Viability IC50> 100 μMBenzothiazole-peptide conjugates [1]
RAW264.7 Viability Cell Viability (%)> 90% viability at 40 μMBenzothiazole-hydroxamic hybrids [2]
Erythrocytes Hemolysis (%)< 5% lysis below 40 μMBenzothiazole-hydroxamic hybrids [2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a single viability assay (like MTT) is prone to artifacts—especially with compounds that might interfere with mitochondrial reductases. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Multiplexed Hepatotoxicity Assay (ATP + LDH)

Causality Check: This multiplexed approach differentiates between a compound that merely slows cell growth (cytostatic) and one that actively kills cells (cytotoxic). ATP quantification measures metabolic viability, while Lactate Dehydrogenase (LDH) release measures actual membrane rupture. If ATP drops but LDH remains at baseline, the effect is cytostatic. If ATP drops and LDH spikes, the compound is cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled plate with a clear bottom. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 5-F-BCA in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle toxicity.

  • Treatment: Aspirate seeding media and apply 100 μL of treatment media. Include a 0.5% DMSO vehicle control (100% viability baseline) and a 100 μM Doxorubicin positive control (maximum cytotoxicity). Incubate for 48 hours.

  • LDH Extraction (Necrosis): Post-incubation, carefully transfer 50 μL of the supernatant from each well to a new 96-well plate. Add 50 μL of LDH substrate mix, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.

  • ATP Quantification (Viability): To the remaining 50 μL of media and cells in the original plate, add 50 μL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Protocol 2: In Vitro Erythrocyte Hemolysis Assay

Causality Check: For any compound intended for systemic circulation, it is vital to prove it does not act as a non-specific surfactant. The hemolysis assay directly validates whether the lipophilic fluorinated benzothiazole core disrupts lipid bilayers.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect fresh mammalian blood (e.g., murine or rabbit) in heparinized tubes. Centrifuge at 500 × g for 5 minutes. Wash the erythrocyte pellet three times with sterile PBS (pH 7.4) until the supernatant is completely clear.

  • Suspension Preparation: Resuspend the washed erythrocytes in PBS to create a 2% (v/v) suspension.

  • Incubation: In a 96-well V-bottom plate, mix 100 μL of the erythrocyte suspension with 100 μL of 5-F-BCA solutions (ranging from 1 to 200 μM).

    • Negative Control: 100 μL PBS (0% lysis).

    • Positive Control: 100 μL 0.1% Triton X-100 (100% lysis).

  • Analysis: Incubate the plate at 37°C for 1 hour. Centrifuge the plate at 1000 × g for 10 minutes to pellet intact cells. Transfer 100 μL of the supernatant to a flat-bottom plate and measure hemoglobin release via absorbance at 540 nm.

Workflow S1 Compound Prep (DMSO Stock) S3 Compound Exposure (24h - 48h) S1->S3 S2 Cell Seeding (HepG2/RAW264.7) S2->S3 S4 Multiplex Assay (ATP + LDH) S3->S4 S5 Data Synthesis (IC50 Calculation) S4->S5

High-throughput in vitro safety screening workflow for benzothiazole derivatives.

References

  • Small Peptide Conjugates of Benzothiazole-2-Carboxylic Acids Targeting DprE1 Against Tuberculosis ResearchG
  • Hybrid Molecules of Benzothiazole and Hydroxamic Acid as Dual-Acting Biofilm Inhibitors with Antibacterial Synergistic Effect against Pseudomonas aeruginosa Infections Journal of Medicinal Chemistry - ACS Public
  • 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465 PubChem - NIH
Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, 5-Fluoro-1,3-benzothiazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) serves as a highly privileged scaffold and a critical fragment in Fragment-Based Drug Discovery (FBDD). While the raw carboxylic acid is primarily utilized as a synthetic building block, the 5-fluorobenzothiazole pharmacophore dictates highly specific receptor binding profiles across multiple therapeutic targets.

As an Application Scientist, I frequently observe that the strategic placement of the fluorine atom at the 5-position—coupled with the hydrogen-bonding capacity of the 2-carboxylic acid (or its amide/ester derivatives)—fundamentally alters the electron density of the benzothiazole ring. This structural tuning enables unique halogen-protein interactions, significantly enhancing binding affinity (Ki) and metabolic stability compared to non-fluorinated or 6-fluoro analogs[1]. This whitepaper dissects the binding causality, target profiles, and validation protocols for this critical chemical moiety.

Mechanistic Causality: Why the 5-Fluoro Substitution Drives Affinity

The binding affinity of the 5-fluoro-1,3-benzothiazole core is not merely a function of lipophilicity; it is driven by precise quantum mechanical interactions within protein binding pockets:

  • Orthogonal Multipolar Interactions: In kinase ATP-binding pockets (such as DYRK1A), the 5-fluoro substituent forms an unusual orthogonal multipolar interaction with the hinge region carbonyl oxygen (e.g., L241). This specific geometry is sterically and electronically impossible for 6-fluoro isomers, explaining why 5-fluoro derivatives exhibit up to a 10-fold increase in binding affinity[2].

  • S1' Subsite Occupation: In viral proteases like the SARS-CoV-2 Main Protease (Mpro), the 5-fluorobenzothiazole moiety perfectly occupies the S1' subsite. It establishes sulfur-aromatic interactions with M49 and direct hydrogen bonds with the catalytic H41 residue, providing a robust genetic barrier against viral mutations[3][4].

  • Planar Intercalation: For cytosolic receptors like the Aryl Hydrocarbon Receptor (AhR), the rigid, planar nature of the fluorinated benzothiazole allows for deep intercalation into the hydrophobic ligand-binding domain, displacing endogenous ligands with nanomolar affinity[5].

Receptor Binding Affinity Profiles

The 5-fluoro-1,3-benzothiazole-2-carboxylic acid scaffold and its immediate derivatives exhibit documented affinity for several high-value pharmacological targets.

Aryl Hydrocarbon Receptor (AhR)

Derivatives of 5-fluorobenzothiazole (such as PMX 610 / NSC 721648) are high-affinity ligands for the AhR. In competitive binding assays, these compounds displace [3H]TCDD with a Ki​ of approximately 6.8 nM and an IC50​ of 25 nM[5]. The binding to AhR is a necessary mechanistic step for the profound antitumor activity observed in MCF-7 breast cancer cell lines, triggering CYP1A1 transcription.

Protein Kinase DYRK1A

In FBDD screening, 5-fluorobenzothiazole fragments demonstrate selective binding to the CMGC kinase superfamily, particularly DYRK1A. The fragment binds the hinge region, utilizing the 5-fluoro group to anchor against the L241 carbonyl. This interaction yields a highly selective Gini coefficient (>0.4) in kinase profiling panels[2].

SARS-CoV-2 Main Protease (Mpro)

Recent antiviral developments (e.g., compound TKB272) utilize the 5-fluorobenzothiazole moiety at the P1' site to inhibit Mpro. The binding affinity is exceptionally high due to the moiety effectively filling the binding pocket and forming additional interactions with the catalytic dyad, maintaining potency even against the E166V mutant strain[3].

Platelet-Activating Factor (PAF) / Leukotriene D4 Receptors

Historically, 5-fluoro-1,3-benzothiazole-2-carboxylic acid was patented as a direct synthetic precursor for imidazo[4,5-c]pyridine derivatives. These downstream molecules act as potent dual PAF antagonists and Leukotriene D4 receptor blockers, utilized in the treatment of asthma and systemic shock[6].

Quantitative Data Summary

The following table summarizes the binding metrics of the 5-fluorobenzothiazole pharmacophore across its primary validated targets.

Target ProteinCompound / Fragment ClassAffinity MetricKey Structural InteractionRef
AhR 2-Aryl-5-fluorobenzothiazoles Ki​ = 6.8 nMHydrophobic intercalation[5]
DYRK1A 5-F-BZT fragmentsSelective Hinge BinderOrthogonal C-F···O=C (L241)[2]
Mpro (SARS-CoV-2) TKB272 (P1' 5-F-BZT) EC50​ < 10 nMS1' subsite, M49 S-aromatic[3]
PAF Receptor Imidazo-pyridines (Derived)High Affinity AntagonistReceptor blockade[6]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to validate the binding affinities of the 5-F-BZT scaffold.

Protocol A: Radioligand Displacement Assay for AhR Binding Affinity

Purpose: To determine the Ki​ of 5-fluorobenzothiazole derivatives against the Aryl Hydrocarbon Receptor.

  • Cytosol Preparation: Homogenize CRL:WI rat livers in MDE buffer (25 mM MOPS, 2 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4). Centrifuge at 105,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction.

  • Ligand Incubation: Dilute the cytosol to 2 mg protein/mL. Aliquot 1 mL per glass tube. Add 2 nM of [3H]TCDD (radioligand) and varying concentrations of the 5-F-BZT derivative (10 pM to 10 μM) dissolved in DMSO (final DMSO concentration <1%).

  • Equilibration: Incubate the mixture for 18 hours at 4°C to ensure thermodynamic equilibrium.

  • Separation of Bound/Free Ligand: Add 250 μL of dextran-coated charcoal (DCC) suspension to each tube. Vortex for 15 seconds and incubate on ice for 15 minutes to adsorb unbound ligand.

  • Quantification: Centrifuge at 3,000 × g for 10 minutes. Extract 500 μL of the supernatant (containing the AhR-bound ligand) and mix with scintillation fluid.

  • Data Analysis: Measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Fragment Binding (DYRK1A)

Purpose: To validate the direct binding kinetics of the 5-F-BZT-2-CA fragment to the kinase ATP pocket.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Flow His-tagged DYRK1A (diluted in 10 mM sodium acetate, pH 5.0) over the activated flow cell until an immobilization level of ~3000 RU is achieved. Quench unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a serial dilution of the 5-Fluoro-1,3-benzothiazole-2-carboxylic acid fragment (3.125 μM to 100 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject the fragment solutions over the immobilized DYRK1A at a flow rate of 30 μL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation: Subtract the response of a blank reference cell. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the Kd​ .

System Visualizations

The following diagrams illustrate the biological pathway intervention and the drug discovery workflow associated with this scaffold.

AhR_Pathway Ligand 5-F-BZT Ligand AhR AhR (Cytosol) Ligand->AhR Binds (Ki ~6.8 nM) Complex Ligand-AhR Complex AhR->Complex Conformational Change ARNT ARNT (Nucleus) Complex->ARNT Translocation XRE XRE Binding ARNT->XRE Heterodimerization Gene CYP1A1 Transcription XRE->Gene Activation

Figure 1: Aryl Hydrocarbon Receptor (AhR) activation pathway by 5-fluorobenzothiazole derivatives.

FBDD_Workflow Frag 5-F-BZT-2-CA Fragment SPR Primary Screen (SPR) Frag->SPR Library Screening Xray X-ray Crystallography SPR->Xray Hit Validation SAR SAR Optimization Xray->SAR Structure-Guided Lead Lead Compound SAR->Lead Affinity Maturation

Figure 2: Fragment-Based Drug Discovery workflow utilizing the 5-F-BZT-2-CA scaffold.

References

  • Title: An orally available P1′-5-fluorinated Mpro inhibitor blocks SARS-CoV-2 replication without booster and exhibits high genetic barrier Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][3]

  • Title: Potent and biostable inhibitors of the main protease of SARS-CoV-2 Source: National Institutes of Health (NIH) / PMC URL: [Link][4]

  • Title: Importance of Fluorine in Benzazole Compounds Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][5]

  • Title: Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: US Patent 5,162,333 - PAF Antagonists (Imidazo[4,5-c]pyridines) Source: Google Patents / Googleapis URL: [Link][6]

Sources

Foundational

Known synthesis pathways and precursors for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Abstract This in-depth technical guide provides a comprehensive overview of the known synthesis pathways and precursors for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the known synthesis pathways and precursors for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The synthesis is primarily explored through a multi-step pathway commencing with the formation of 2-amino-5-fluorobenzothiazole, followed by a Sandmeyer reaction to introduce the 2-cyano functionality, and concluding with hydrolysis to yield the target carboxylic acid. An alternative oxidation route is also briefly discussed. This guide emphasizes the causality behind experimental choices and provides a framework for the successful laboratory-scale synthesis of this important molecule.

Introduction

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure found in a variety of biologically active molecules, and the introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound. The carboxylic acid functionality at the 2-position serves as a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex drug candidates. This guide will elucidate the primary synthetic routes to this molecule, providing both theoretical understanding and practical, step-by-step protocols.

Primary Synthesis Pathway: From 4-Fluoroaniline to the Target Compound

The most established and versatile route for the synthesis of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid involves a three-step sequence starting from the readily available precursor, 4-fluoroaniline. This pathway offers a logical and efficient progression, with each step being a well-documented and reliable transformation in organic synthesis.

Logical Flow of the Primary Synthesis Pathway

A 4-Fluoroaniline B 2-Amino-5-fluorobenzothiazole A->B Thiocyanation C 5-Fluoro-2-cyanobenzothiazole B->C Sandmeyer Reaction D 5-Fluoro-1,3-benzothiazole-2-carboxylic acid C->D Hydrolysis

Caption: Overall workflow of the primary synthesis pathway.

Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole

The initial step involves the construction of the benzothiazole ring system through the reaction of 4-fluoroaniline with a thiocyanate source in the presence of an oxidizing agent. This reaction, a variation of the Hugerschoff synthesis, is a robust method for the preparation of 2-aminobenzothiazoles.

Causality of Experimental Choices:

  • 4-Fluoroaniline: The starting material is chosen for the desired fluorine substitution at the 5-position of the final benzothiazole ring.

  • Potassium Thiocyanate (KSCN): This reagent serves as the source of the sulfur and nitrogen atoms required to form the thiazole ring.

  • Bromine in Acetic Acid: Bromine acts as an in-situ oxidizing agent to facilitate the cyclization reaction. Acetic acid provides a suitable acidic medium for the reaction.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-fluoroaniline (1.0 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2.0 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid and salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-amino-5-fluorobenzothiazole.

Step 2: Conversion to 5-Fluoro-2-cyanobenzothiazole via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1][2] In this step, the 2-amino group of the benzothiazole is transformed into a cyano group.

Causality of Experimental Choices:

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., with hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3]

  • Copper(I) Cyanide: This reagent is crucial for the displacement of the diazonium group with a cyanide nucleophile. The copper(I) salt catalyzes the reaction, which is believed to proceed through a radical mechanism.[4]

Experimental Protocol:

  • Suspend 2-amino-5-fluorobenzothiazole (1.0 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-fluoro-2-cyanobenzothiazole can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

The final step in this pathway is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions.

Causality of Experimental Choices:

  • Sodium Hydroxide: A strong base is used to hydrolyze the nitrile functionality. The reaction proceeds through nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

  • Dissolve 5-fluoro-2-cyanobenzothiazole (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH 2-3).

  • The 5-Fluoro-1,3-benzothiazole-2-carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Alternative Synthesis Pathway: Oxidation of 2-Methyl-5-fluorobenzothiazole

An alternative approach for the synthesis of benzothiazole-2-carboxylic acids involves the oxidation of a 2-methylbenzothiazole precursor.[5] While less common for the fluorinated analog due to the potential challenges in obtaining the starting material, it represents a viable alternative synthetic strategy.

Logical Flow of the Alternative Synthesis Pathway

E 2-Methyl-5-fluorobenzothiazole F 5-Fluoro-1,3-benzothiazole-2-carboxylic acid E->F Oxidation

Caption: Overview of the alternative oxidation pathway.

This pathway is contingent on the availability of 2-methyl-5-fluorobenzothiazole. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate.[5]

Experimental Protocol (General):

  • Suspend 2-methyl-5-fluorobenzothiazole in an aqueous solution.

  • Add an oxidizing agent, such as potassium permanganate, portion-wise while monitoring the temperature.

  • Heat the reaction mixture to drive the reaction to completion.

  • After the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite).

  • Filter the mixture to remove manganese dioxide byproducts.

  • Acidify the filtrate to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash, and dry.

Data Summary

StepPrecursorReagentsProductKey Transformation
14-FluoroanilineKSCN, Br₂, CH₃COOH2-Amino-5-fluorobenzothiazoleThiazole ring formation
22-Amino-5-fluorobenzothiazoleNaNO₂, HCl, CuCN5-Fluoro-2-cyanobenzothiazoleDiazotization followed by Sandmeyer cyanation
35-Fluoro-2-cyanobenzothiazoleNaOH, H₂O/EtOH, then HCl5-Fluoro-1,3-benzothiazole-2-carboxylic acidNitrile hydrolysis

Conclusion

The synthesis of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is most reliably achieved through a three-step sequence starting from 4-fluoroaniline. This pathway, involving thiocyanation, a Sandmeyer reaction, and subsequent hydrolysis, offers a robust and scalable route to this valuable building block. Each step is based on well-established organic transformations, and the provided protocols offer a solid foundation for laboratory synthesis. The alternative oxidation pathway presents a shorter route but is dependent on the availability of the corresponding 2-methylated precursor. This guide provides the necessary technical information for researchers and scientists to confidently approach the synthesis of this important fluorinated benzothiazole derivative.

References

  • BenchChem. (2026). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.
  • Sharma, B. P., et al. (n.d.). 2-Amino-5-fluorobenzoic acid. PMC.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • YouTube. (2025, January 3). Sandmeyer Reaction - experimental procedure and set up.
  • Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
  • PMC. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • MDPI. (2022, December 1). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • BenchChem. (n.d.). mechanism of 5-hydroxybenzothiazole-2-carboxylic acid formation.
  • Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives.
  • BenchChem. (2025). 2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • PMC. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.

Sources

Exploratory

Molecular weight and lipophilicity of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Title: Physicochemical Profiling of 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid: Molecular Weight, Lipophilicity, and Applications in Lead Generation Executive Summary 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling of 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid: Molecular Weight, Lipophilicity, and Applications in Lead Generation

Executive Summary

5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1)[1] is a highly versatile, privileged pharmacophore building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a precise balance of low molecular weight and optimized lipophilicity, this compound (Chemical Formula: C8H4FNO2S)[2] serves as an ideal starting point for the synthesis of kinase inhibitors, neuroimaging agents, and antimicrobial therapeutics. This whitepaper provides an in-depth technical analysis of its core physicochemical properties—specifically molecular weight and LogP—and outlines validated experimental protocols for their empirical determination.

Physicochemical Profiling and FBDD Suitability

To rationally design therapeutics, scientists must understand the fundamental physical constraints of their starting materials. The properties of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid perfectly align with the "Rule of 3" for fragment libraries.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical/Synthetic Relevance
Molecular Weight 197.19 g/mol [3]Ideal for FBDD; allows significant synthetic elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 196.99468 Da[3]Critical for precise HRMS identification and impurity profiling.
LogP (XLogP3) 2.3[3]Indicates favorable lipid-water partitioning for passive membrane permeability.
Hydrogen Bond Donors 1[3]Ensures minimal desolvation penalty during target binding.
Hydrogen Bond Acceptors 5[3]Provides multiple vectors for kinase hinge-region interactions.
Topological Polar Surface Area 78.4 Ų[3]Supports blood-brain barrier (BBB) penetration if the carboxylic acid is masked.

Causality in Molecular Weight Dynamics: At 197.19 g/mol [1], the molecule is small enough to act as a primary fragment. In drug development, every heavy atom added to a lead compound typically increases the molecular weight by ~15 Da. Starting with a sub-200 Da core ensures that subsequent additions (e.g., adding solubilizing groups or target-specific warheads via amide coupling at the C2 position) will not push the final candidate past the 500 Da threshold, thereby preserving oral bioavailability.

Causality in Lipophilicity (LogP): The calculated XLogP3 of 2.3[3] represents a "sweet spot" for lead compounds. The benzothiazole core is inherently lipophilic, driving hydrophobic interactions within target binding pockets. The addition of the 5-fluoro substituent slightly increases this lipophilicity while simultaneously withdrawing electron density from the aromatic system. However, the presence of the 2-carboxylic acid acts as a polar counterbalance. It is crucial to note that while the LogP (unionized state) is 2.3, the LogD at physiological pH (7.4) will be significantly lower due to the deprotonation of the carboxylic acid. This necessitates either utilizing the carboxylic acid as a synthetic handle (e.g., converting to an amide) or employing prodrug strategies if intracellular accumulation is required.

Structural and Mechanistic Rationale

G A 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid B Benzothiazole Core (Hydrophobic Scaffold) A->B C 5-Fluoro Substituent (Metabolic Blockade) A->C D 2-Carboxylic Acid (Polar Anchor/Handle) A->D E Drives LogP (2.3) Target Intercalation B->E F Prevents CYP450 Oxidation C->F G Modulates LogD(7.4) Enables Amide Coupling D->G

Structure-Property Relationship of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.

Experimental Protocols for Validation

To ensure scientific integrity, computational models must be empirically validated. Below are the self-validating protocols for confirming the molecular weight and lipophilicity of this compound.

Protocol 1: High-Resolution LC-MS/MS for Molecular Weight and Purity Validation

Rationale: High-Resolution Mass Spectrometry (HRMS) is required to differentiate the target compound (exact mass 196.99468 Da)[3] from potential synthetic impurities, such as des-fluoro analogs or positional isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative ion mode. The carboxylic acid moiety readily loses a proton, yielding a robust [M-H]- signal.

  • Data Analysis: Extract the chromatogram for m/z 195.9874 (calculated for [M-H]-). Confirm purity by integrating the UV trace at 254 nm.

Protocol 2: Shake-Flask Method for Experimental LogP / LogD Determination

Rationale: While XLogP3 provides a baseline[3], the classical shake-flask method remains the gold standard for determining true thermodynamic partitioning, accounting for complex solvation energies that algorithms may miss.

G Step1 Phase Equilibration (Octanol & Water) Step2 Compound Addition (1 mg/mL in Octanol) Step1->Step2 Step3 Mechanical Shaking (24h at 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 Quantification (HPLC-UV Analysis) Step4->Step5 Step6 LogP Calculation (Log[C_oct/C_aq]) Step5->Step6

Workflow for the Shake-Flask Method to determine experimental LogP.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and highly purified water (or PBS pH 7.4 for LogD) for 24 hours at 25°C to ensure mutual saturation of the phases. Allow them to separate completely.

  • Stock Preparation: Dissolve the compound in the pre-saturated 1-octanol phase to a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 5 mL of the spiked octanol with 5 mL of the pre-saturated aqueous phase.

  • Equilibration: Shake the vial mechanically at 100 rpm for 24 hours at a strictly controlled 25°C. Temperature control is critical as partitioning is a thermodynamically driven process.

  • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Quantify the concentration of the compound in each phase using the HPLC-UV method validated in Protocol 1.

  • Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

Conclusion & Future Perspectives

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a structurally optimized building block. Its molecular weight of 197.19 g/mol [3] provides an expansive runway for synthetic growth, while its LogP of 2.3[3] ensures that the resulting derivatives maintain favorable pharmacokinetic profiles. By leveraging the protocols outlined above, researchers can confidently validate the integrity of this compound, ensuring robust and reproducible downstream drug development.

References

  • PubChem. "5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CID 19019465)." National Center for Biotechnology Information. URL: [Link]

  • AA Blocks. "139425-47-1 | 5-fluoro-1,3-benzothiazole-2-carboxylic acid." URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in DMSO

Title: Protocol for Dissolving 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in DMSO: A Comprehensive Guide for High-Throughput Screening and Biological Assays Target Audience: Researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Protocol for Dissolving 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in DMSO: A Comprehensive Guide for High-Throughput Screening and Biological Assays

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

The handling and preparation of small-molecule libraries dictate the reproducibility of downstream biological assays. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and fragment-based drug discovery [1].

Due to its planar benzothiazole core and the presence of a carboxylic acid moiety, this compound exhibits poor aqueous solubility. In solid state or aqueous media, the carboxylic acid groups act as both hydrogen-bond donors and acceptors, driving the formation of highly stable intermolecular dimers [2]. To successfully utilize this compound in biological assays, it must first be solvated in an aprotic, highly polar solvent like Dimethyl Sulfoxide (DMSO) before being carefully introduced into aqueous buffer systems.

Mechanistic Rationale: The Causality of Solvation

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely a physical mixing step; it is a thermodynamic intervention.

Why Anhydrous DMSO? DMSO possesses a highly polarized sulfoxide (S=O) bond. The oxygen atom acts as an aggressive hydrogen-bond acceptor. When 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is introduced to DMSO, the solvent outcompetes the compound's natural tendency to dimerize. The DMSO molecules "step in" to form strong hydrogen bonds with the -COOH group, effectively isolating the monomeric form of the compound and keeping the hydrophobic benzothiazole core in solution [2].

The Danger of "Wet DMSO" DMSO is profoundly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. Water molecules compete with the target compound for DMSO's hydrogen-bonding sites. Studies have shown that even a 10% water content in DMSO ("wet DMSO") drastically reduces the solubility of hydrophobic compounds, leading to premature precipitation and chemical degradation over time [3]. Therefore, anhydrous DMSO (≥99.9% purity) and moisture-controlled environments are non-negotiable for stock integrity.

Quantitative Reagent Specifications

To standardize assay preparation, quantitative data must be strictly adhered to. Below are the physicochemical properties and the mass-to-volume dilution matrix required to generate self-validating stock solutions.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Specification
Chemical Name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
CAS Number 139425-47-1
Molecular Formula C8H4FNO2S
Molecular Weight 197.18 g/mol
Key Functional Groups Benzothiazole core, Carboxylic acid, Aryl fluoride
Primary Solvent Anhydrous DMSO (≥99.9% purity, moisture ≤0.005%)

Table 2: Reconstitution Matrix (Mass Required per Volume)

Target Stock ConcentrationMass for 1.0 mLMass for 5.0 mLMass for 10.0 mL
1 mM 0.20 mg0.99 mg1.97 mg
10 mM (Standard)1.97 mg9.86 mg19.72 mg
50 mM (High-Density)9.86 mg49.29 mg98.59 mg

Standard Operating Procedure (SOP): Dissolution and Storage

Every protocol must function as a self-validating system. The following workflow incorporates built-in Quality Control (QC) checkpoints to ensure the integrity of the stock solution.

Phase 1: Preparation & Weighing
  • Equilibration: Allow the sealed vial of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder [4].

  • Weighing: Using a microbalance in a low-humidity environment, weigh the exact mass required (refer to Table 2) into a sterile, amber glass vial or a low-bind polypropylene tube.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO.

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds.

  • Sonication (If Required): If particulates remain, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Caution: Do not allow the bath temperature to exceed 30°C, as excess heat can induce compound degradation.

  • QC Checkpoint 1 (Visual Inspection): Hold the vial against a light source. The solution must be 100% transparent with no visible particulates or cloudiness. If cloudy, the concentration may exceed the absolute solubility limit, or the DMSO has absorbed moisture.

Phase 3: Aliquoting & Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed, sterile microcentrifuge tubes.

  • Storage: Purge the headspace of the tubes with Argon or Nitrogen gas to displace oxygen and moisture. Store immediately at -20°C or -80°C [5]. Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces micro-condensation into the vial, converting anhydrous DMSO into wet DMSO, which ruins compound stability [3].

Workflow Start Solid Compound (CAS: 139425-47-1) Weigh Weighing (Moisture-free environment) Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM or 50 mM) Weigh->AddDMSO Dissolve Vortex & Sonicate (Room Temp, <30°C) AddDMSO->Dissolve QC QC: Visual Inspection (Clear solution?) Dissolve->QC QC->Dissolve No (Precipitate) Aliquots Aliquot into Vials (Single-use volumes) QC->Aliquots Yes Store Storage (-20°C, Argon/N2 blanket) Aliquots->Store Dilute Serial Dilution (in 100% DMSO) Store->Dilute Thaw once Assay Aqueous Assay Buffer (Final DMSO < 0.5%) Dilute->Assay

Caption: Step-by-step workflow for the dissolution, QC, and storage of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.

Assay Integration & Serial Dilution Strategy

A common failure point in biological assays is "solvent shock." This occurs when a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer. The DMSO rapidly diffuses into the water, leaving the hydrophobic compound behind with no solvent shell, causing immediate nucleation and precipitation [4].

The Correct Serial Dilution Protocol:

  • Thaw: Thaw a single-use aliquot at room temperature.

  • QC Checkpoint 2: Inspect the thawed aliquot. If precipitation occurred during freezing, warm gently to 30°C and vortex until clear.

  • Intermediate Dilution: Perform all serial dilutions in 100% Anhydrous DMSO to create an intermediate dilution series.

  • Aqueous Transfer: Transfer the intermediate DMSO dilutions into the final aqueous assay buffer. Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% v/v (or 0.1% for highly sensitive cell lines) to prevent DMSO-induced cytotoxicity [5].

SolvationMechanism Monomer 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid Dimer H-Bonded Dimer (Insoluble) Monomer->Dimer Aqueous Media (No DMSO) DMSO Anhydrous DMSO (S=O H-bond Acceptor) Monomer->DMSO Dissolution Solvated Solvated Monomer (Stable Stock) DMSO->Solvated Disrupts Dimers Water Aqueous Buffer (Direct Dilution) Solvated->Water High Conc. Transfer Precipitate Solvent Shock & Precipitation Water->Precipitate Nucleation

Caption: Mechanistic pathways of compound solvation in DMSO versus precipitation via solvent shock in aqueous media.

References

  • Title: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CID 19019465) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s Source: ACS Omega URL: [Link]

  • Title: Stability of Screening Compounds in Wet DMSO Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

Application

Application Note: Utilizing 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in the Discovery of AhR-Targeted Oncology Therapeutics

Introduction & Rationale 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) serves as a highly privileged synthetic building block in modern oncology drug discovery[1]. While the benzothiazole core is renowne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) serves as a highly privileged synthetic building block in modern oncology drug discovery[1]. While the benzothiazole core is renowned for its broad biological activity, the strategic incorporation of a fluorine atom at the 5-position and a carboxylic acid at the 2-position provides an ideal scaffold for developing potent, targeted therapeutics[2].

Historically, fluorinated 2-arylbenzothiazoles—such as the experimental agent 5F-203 and its clinical prodrug Phortress—have demonstrated exquisite, sub-nanomolar antiproliferative activity against specific breast, colon, and renal carcinoma cell lines[3],[4]. The 2-carboxylic acid moiety allows for rapid derivatization into amides, esters, and diverse heterocycles, enabling high-throughput library generation for structure-activity relationship (SAR) campaigns.

Mechanistic Grounding: The AhR-CYP1A1 Axis

Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, derivatives of 5-fluoro-benzothiazoles operate via a unique "paradoxical bioactivation" mechanism mediated by the Aryl Hydrocarbon Receptor (AhR)[5].

  • Target Engagement: The fluorobenzothiazole derivative acts as a potent AhR agonist. Upon binding, the cytosolic AhR complex sheds its chaperones, translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to Xenobiotic Response Elements (XRE)[6],[7].

  • Enzyme Induction: This transcriptional activation profoundly upregulates Cytochrome P450 1A1 (CYP1A1)[8].

  • Lethal Bioactivation (The Causality of Fluorination): Why is the 5-fluoro substitution critical? The 5-position of the benzothiazole ring is a primary site for rapid oxidative metabolism. Fluorination blocks benign detoxification at this site, forcing the newly synthesized CYP1A1 enzyme to metabolize the compound into a highly reactive electrophilic species. This intermediate forms covalent DNA adducts, triggering double-strand breaks, cell cycle arrest, and apoptosis exclusively in AhR-competent cells[4],[6].

AhR_Pathway Ligand Fluorobenzothiazole Derivative Cytosol_AhR Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->Cytosol_AhR Binds Bioactivation CYP1A1-Mediated Bioactivation (Reactive Electrophile) Ligand->Bioactivation Substrate AhR_Ligand AhR-Ligand Complex Cytosol_AhR->AhR_Ligand Dissociation of Chaperones Nucleus Nucleus Translocation AhR_Ligand->Nucleus ARNT Heterodimerization with ARNT Nucleus->ARNT XRE Binding to XRE (Xenobiotic Response Element) ARNT->XRE CYP1A1_Expr CYP1A1 Transcription & Translation XRE->CYP1A1_Expr Upregulates CYP1A1_Expr->Bioactivation Metabolizes Prodrug DNA_Damage DNA Adduct Formation & Double Strand Breaks Bioactivation->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Fig 1. AhR-mediated CYP1A1 bioactivation pathway of 5-fluoro-benzothiazoles.

Chemical Synthesis: Library Generation via Amide Coupling

To harness the potential of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, researchers frequently convert the carboxylic acid into diverse amide derivatives. Amide linkages are metabolically stable and allow the introduction of various pharmacophores to tune AhR binding affinity[2].

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU is selected over traditional carbodiimides (e.g., EDC/DCC) due to its superior coupling efficiency and rapid reaction kinetics, which is critical when conjugating sterically hindered or electron-deficient anilines.

  • Preparation: Dissolve 1.0 eq of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive activated ester intermediate.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the O7-azabenzotriazole active ester without participating in side reactions.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 4-12 hours, monitoring completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

In Vitro Screening and Validation Protocols

To validate the efficacy and mechanism of synthesized derivatives, a self-validating system of biological assays must be employed.

Protocol 2: Differential Cell Viability Assay (MTT)

Rationale: Because these compounds require AhR and CYP1A1 for bioactivation, they exhibit profound selectivity. MCF-7 cells (AhR-positive, CYP1A1-inducible) are highly sensitive, whereas MDA-MB-231 cells (AhR-deficient/mutated) are inherently resistant[6],[9]. Screening against both lines simultaneously validates that the cytotoxicity is mechanism-specific rather than a result of general off-target toxicity.

  • Seeding: Seed MCF-7 and MDA-MB-231 cells at 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of the benzothiazole derivatives (0.1 nM to 10 µM) dissolved in DMSO. Ensure final DMSO concentration remains < 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is strictly required because the drug must first induce CYP1A1 transcription and translation before bioactivation and subsequent DNA damage can occur[4].

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Remove media and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate GI₅₀ values using non-linear regression analysis.

Protocol 3: CYP1A1 Induction Validation (EROD Assay)

Rationale: To definitively prove that the experimental compounds act as AhR agonists, the Ethoxyresorufin-O-deethylase (EROD) assay is utilized. Induced CYP1A1 specifically deethylates ethoxyresorufin into the highly fluorescent compound resorufin[8],[7].

  • Induction: Treat MCF-7 cells in 6-well plates with 1 µM of the test compound for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse using a non-denaturing lysis buffer. Centrifuge at 10,000 x g to collect the cytosolic/microsomal fraction.

  • Reaction: In a black 96-well plate, combine 50 µg of protein lysate, 2 µM 7-ethoxyresorufin, and 1 mM NADPH in 0.1 M potassium phosphate buffer (pH 7.4).

  • Kinetics: Measure fluorescence immediately (Excitation: 530 nm, Emission: 590 nm) every minute for 15 minutes at 37°C.

  • Quantification: Calculate specific CYP1A1 activity (pmol resorufin/min/mg protein) using a standard curve of pure resorufin.

Data Presentation: Expected Pharmacological Profiles

The table below summarizes the expected structure-activity relationship (SAR) profile based on established literature for 5-fluoro-benzothiazole derivatives[3],[10].

Compound ClassMCF-7 GI₅₀ (AhR+)MDA-MB-231 GI₅₀ (AhR-)CYP1A1 Induction (Fold Change)Mechanism Verified
5-Fluoro-2-arylbenzothiazole (e.g., 5F-203)< 0.1 nM> 10 µM> 50xYes (AhR/CYP1A1 dependent)
Non-fluorinated 2-arylbenzothiazole 1.5 µM2.0 µMMinimal (< 2x)No (General cytotoxicity)
5-Fluoro-benzothiazole-2-carboxamide 10 - 50 nM> 10 µM> 25xYes (AhR/CYP1A1 dependent)
Negative Control (DMSO)N/AN/A1.0x (Basal)N/A

Note: The presence of the 5-fluoro substitution is the critical determinant for sub-nanomolar potency in AhR-positive phenotypes, redirecting metabolism toward lethal DNA adducts rather than benign clearance.

References

  • PubChem: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465. National Institutes of Health (NIH). 1

  • Journal of Medicinal Chemistry: Antitumor benzothiazoles. 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. 3

  • Bradford Scholars / Clinical Cancer Research: In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. 4

  • Taylor & Francis: Benzothiazole derivatives as anticancer agents. 2

  • Chemical Research in Toxicology (PMC): Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. 6

  • Molecular Cancer Therapeutics (AACR): Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. 8

  • MDPI: The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer. 5

  • Current Cancer Drug Targets (PMC): Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. 7

  • Carcinogenesis (PMC): Beta-naphthoflavone mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling. 9

Sources

Method

Application Note: Preparation and Handling of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid Stock Solutions for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Relevance 5-Fluoro-1,3-benzothiazole-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Relevance

5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BT-2-CA) represents a "privileged scaffold" in medicinal chemistry. The benzothiazole core is highly versatile, frequently utilized in the synthesis of multitarget-directed ligands (MTDLs) for neurodegenerative diseases, oncology, and antimicrobial applications[1]. The addition of a fluorine atom at the 5-position enhances the molecule's lipophilicity and metabolic stability, while the carboxylic acid moiety provides a critical hydrogen-bond donor/acceptor site for target interaction.

Proper preparation of in vitro stock solutions is critical. Because of its hydrophobic aromatic core combined with a potentially ionizable carboxylic acid group, improper solvent selection or handling can lead to compound precipitation, localized pH shifts in culture media, and irreproducible dose-response data.

Molecular Profiling & Physicochemical Data

Before initiating stock preparation, it is essential to understand the physical parameters that dictate the compound's behavior in solution, as cataloged in [2].

ParameterValue / DescriptionExperimental Implication
IUPAC Name 5-Fluoro-1,3-benzothiazole-2-carboxylic acidCore structure dictates solvent compatibility.
CAS Number 139425-47-1Use for precise reagent sourcing and tracking.
Molecular Weight 197.19 g/mol Required for molarity calculations.
Formula C₈H₄FNO₂SPresence of F increases hydrophobicity.
Primary Solvent Anhydrous DMSO (≥99.9%)Required to penetrate the hydrophobic hydration shell.
Aqueous Solubility Poor (Un-ionized form)Requires intermediate dilution to prevent precipitation.

Mechanistic Rationale for Experimental Design

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the chemical logic behind it. Do not simply mix reagents; understand the causality of the workflow:

  • Solvent Selection (Anhydrous DMSO): DMSO is chosen because its amphiphilic nature easily dissolves the benzothiazole ring. However, DMSO is highly hygroscopic. Using anhydrous DMSO is non-negotiable; absorbed atmospheric water reduces the solubility limit of 5-F-BT-2-CA, leading to micro-precipitates that artificially lower the effective concentration.

  • Filtration Chemistry (PTFE vs. PES): Standard cell culture filters made of Polyethersulfone (PES) or Cellulose Acetate will dissolve upon contact with 100% DMSO, leaching toxic polymers into your stock. Polytetrafluoroethylene (PTFE) is chemically inert and must be used for sterilizing DMSO solutions.

  • Thermodynamic Stability (Avoiding Freeze-Thaw): Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock. Over time, this causes the hydrophobic compound to crash out of solution. Single-use aliquots maintain absolute thermodynamic stability.

  • Acid-Base Dynamics: The carboxylic acid group (pKa ~2-4) can act as a proton donor. While dissolving directly in unbuffered water would plummet the pH, diluting the DMSO stock into highly buffered mammalian culture media (e.g., DMEM with 1.1% HEPES) at working concentrations (≤10 µM) ensures the buffering capacity easily neutralizes the acid without stressing the cells[3].

Self-Validating Preparation Protocol

Materials Required
  • 5-F-BT-2-CA powder (Desiccated, room temperature equilibration before opening)

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • 0.22 µm PTFE syringe filters (Solvent resistant)

  • Amber microcentrifuge tubes (Benzothiazoles can exhibit mild photosensitivity)

Step-by-Step Workflow

Step 1: Precision Weighing & Calculation Expert Insight: Weighing exactly 1.97 mg to make a 1 mL of 10 mM stock is prone to static and balance errors. Instead, weigh an approximate amount (e.g., 2.15 mg) and calculate the exact volume of DMSO required.

  • Formula:Volume of DMSO (µL) = (Mass (mg) / 197.19) × 100,000

  • Example: For 2.15 mg, add 1090 µL of Anhydrous DMSO.

Step 2: Dissolution Add the calculated volume of anhydrous DMSO to the vial. Vortex for 30 seconds. If necessary, sonicate in a water bath at room temperature for 2-5 minutes.

  • Validation Check 1 (Tyndall Effect): Hold the vial against a direct light source. The solution must be optically clear. Any light scattering indicates incomplete dissolution, requiring further sonication.

Step 3: Sterile Filtration Draw the 10 mM stock into a glass or solvent-resistant syringe. Attach a 0.22 µm PTFE filter and dispense into a sterile amber tube.

  • Validation Check 2 (Filter Integrity): Ensure no abnormal resistance is felt during filtration. If the plunger is difficult to push, the filter may be incompatible or the compound has precipitated.

Step 4: Aliquoting and Storage Divide the filtered stock into 50 µL single-use aliquots in sterile amber tubes. Store immediately at -80°C in a desiccator box.

Step 5: Intermediate Dilution for Cell Culture To prevent localized cytotoxicity and compound precipitation, never add the 10 mM DMSO stock directly to the cell monolayer.

  • Prepare an intermediate 10X working solution in culture media.

  • Add the intermediate solution to the final culture well.

  • Ensure final DMSO concentration remains ≤0.1% (v/v).

Quantitative Dilution Matrix
Final Assay Conc.Vol. of 10 mM StockVol. of Culture MediaFinal DMSO %Validation Status
10 µM 1.0 µL999.0 µL0.10%Optimal / Safe
5 µM 0.5 µL999.5 µL0.05%Optimal / Safe
1 µM 0.1 µL*999.9 µL0.01%Optimal / Safe
Vehicle Control 1.0 µL (Pure DMSO)999.0 µL0.10%Mandatory Baseline

*Note: For volumes ≤0.5 µL, perform a serial dilution (e.g., make a 1 mM intermediate stock first) to maintain pipetting accuracy.

  • Validation Check 3 (Cytotoxicity Baseline): Always run the 0.1% DMSO Vehicle Control alongside your treated cells. If the vehicle control exhibits >5% cell death compared to untreated media, your DMSO has oxidized or the specific cell line is hypersensitive, invalidating the assay.

  • Validation Check 4 (pH Shift): Observe the phenol red in your media upon adding the compound. A shift toward yellow indicates the carboxylic acid has overwhelmed the media's buffering capacity, requiring the addition of HEPES.

Visualizations

Workflow A Weigh Compound (Calculate Vol) B Dissolve in Anhydrous DMSO A->B C Sterile Filtration (0.22 µm PTFE) B->C D Aliquot (Single-Use) C->D E Store at -80°C (Desiccated) D->E F Dilute in Media (≤0.1% DMSO final) E->F

Caption: Workflow for the preparation, storage, and application of 5-F-BT-2-CA stock solutions.

Mechanism Scaffold Benzothiazole Core (5-F-BT-2-CA) Target1 Histamine H3 Receptor Antagonism Scaffold->Target1 Modulates Target2 Acetylcholinesterase Inhibition Scaffold->Target2 Inhibits Path1 Neurotransmitter Release Target1->Path1 Path2 Acetylcholine Accumulation Target2->Path2 Outcome Cognitive Enhancement & Neuroprotection Path1->Outcome Path2->Outcome

Caption: Multitarget pharmacological pathways of benzothiazole derivatives in neuroprotection.

References

  • PubChem Compound Summary for CID 19019465 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Application

Application Note: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid as a Dual-Modality Biochemical Probe in Enzyme Assays

Target Audience: Researchers, structural biologists, and fragment-based drug discovery (FBDD) professionals. Focus Areas: ^19F-NMR Fragment Screening, Metalloenzyme Inhibition, and Self-Validating Biochemical Workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and fragment-based drug discovery (FBDD) professionals. Focus Areas: ^19F-NMR Fragment Screening, Metalloenzyme Inhibition, and Self-Validating Biochemical Workflows.

Mechanistic Rationale & Structural Advantages

In the landscape of fragment-based drug discovery (FBDD) and enzyme profiling, 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BT-2-CA, CAS 139425-47-1)[1] emerges as a highly versatile, dual-modality biochemical probe. Its utility is driven by two distinct structural features:

The Metal-Binding Isostere (MBI) Core

Carboxy-substituted heteroarenes, specifically 1,3-benzothiazole-2-carboxylic acids, are privileged scaffolds that act as potent metal-binding isosteres (MBIs)[2]. In metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the benzothiazole core coordinates directly to the active-site zinc ion (Zn^2+). Theoretical and empirical models demonstrate that heteroarenes with a 1,3-heteroatom arrangement coordinate to Zn^2+ centers with optimal bond lengths, utilizing the nitrogen of the thiazole and the oxygen of the carboxylate to form a highly stable bidentate chelate[2]. Furthermore, benzothiazole derivatives are well-documented as multitarget-directed ligands (MTDLs) capable of modulating enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B)[3].

The 5-Fluoro Reporter Handle

The strategic placement of a fluorine atom at the 5-position serves a dual purpose. First, it avoids steric clashes at the 2-position metal-binding interface. Second, it transforms the molecule into an exceptional ^19F-NMR probe. ^19F has a 100% natural abundance, a high gyromagnetic ratio, and extreme sensitivity to changes in its local chemical environment. Because biological macromolecules inherently lack fluorine, ^19F-NMR provides a zero-background signal, allowing for the precise detection of ligand-protein binding dynamics without interference.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every binding event or inhibition metric is internally controlled by a displacement or specificity check, eliminating false positives caused by non-specific aggregation or assay interference.

Protocol A: ^19F-NMR CPMG Relaxation Dispersion Assay

Purpose: To detect the specific binding of 5-F-BT-2-CA to a target metalloenzyme using transverse relaxation (T2) line broadening. Causality: When the small, rapidly tumbling 5-F-BT-2-CA probe binds to a large, slowly tumbling enzyme, the probe adopts the macromolecule's relaxation properties. This drastic reduction in tumbling rate causes a decrease in the T2 relaxation time, observed as a broadened peak in the ^19F-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of 5-F-BT-2-CA in a deuterated buffer (50 mM Tris-d11, 100 mM NaCl, 10% D2O, pH 7.4). D2O is required for the NMR lock signal.

  • Baseline Acquisition: Acquire a baseline ^19F-NMR spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. Record the sharp peak and calculate the free state T2 relaxation time.

  • Enzyme Incubation: Add the target metalloenzyme (e.g., Carbonic Anhydrase II) to a final concentration of 5 µM. Incubate for 15 minutes at 25°C.

  • Binding Detection: Re-acquire the ^19F-NMR CPMG spectrum. Calculate the line broadening ( Δν1/2​ ) and the bound state T2.

  • Self-Validation (Displacement): Add a known, high-affinity active-site inhibitor (e.g., 50 µM Acetazolamide). Re-acquire the spectrum.

    • Validation Logic: If the line broadening was due to specific active-site binding, the competitor will displace the probe, and the ^19F signal will recover its original sharpness. If the signal remains broad, the binding was non-specific or due to aggregation.

Protocol B: Fluorogenic Metalloenzyme Inhibition Assay

Purpose: To quantify the inhibitory potency (IC50) of the benzothiazole-2-carboxylic acid scaffold against Zn^2+-dependent enzymes. Causality: The 1,3-N,O coordination of the probe to the catalytic Zn^2+ ion blocks the nucleophilic attack of water on the substrate, halting catalysis[2].

Step-by-Step Methodology:

  • Reagent Setup: Prepare a serial dilution of 5-F-BT-2-CA (0.1 µM to 500 µM) in assay buffer (50 mM HEPES, 0.01% Tween-20, pH 7.2).

  • Enzyme Pre-incubation: Mix 10 µL of the target enzyme (1 nM final) with 10 µL of the probe dilutions in a 384-well black microplate. Incubate for 30 minutes to allow chelate formation.

  • Reaction Initiation: Add 20 µL of a specific fluorogenic substrate (e.g., MCA-peptide for MMPs).

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Ex/Em varies by substrate) to calculate the initial velocity ( V0​ ).

  • Self-Validation (Specificity Check): Run a parallel assay using a non-metalloenzyme (e.g., a serine protease like Trypsin) and a metal-chelator control (1 mM EDTA).

    • Validation Logic: The probe must show potent inhibition in the Zn-enzyme assay, no inhibition in the serine protease assay, and the EDTA control must completely abolish baseline enzyme activity, proving the target's metal dependency.

Data Presentation

The following tables summarize the expected quantitative outputs from the self-validating protocols, clearly differentiating specific active-site targeting from non-specific interactions.

Table 1: ^19F-NMR Relaxation and Binding Kinetics
Assay Condition^19F Chemical Shift ( δ , ppm)Linewidth ( Δν1/2​ , Hz)T2 Relaxation (ms)Interpretation
Free 5-F-BT-2-CA (50 µM) -114.202.1450Rapid tumbling (Free)
+ Zn-Enzyme (5 µM) -114.2518.545Slow tumbling (Bound)
+ Zn-Enzyme + Competitor -114.212.4435Specific Displacement
+ Non-Target Protein (BSA) -114.202.3440No specific binding
Table 2: Metalloenzyme Inhibition Profiling
Target EnzymeEnzyme ClassIC50 (µM)Hill Slope ( nH​ )Specificity Factor
Carbonic Anhydrase II Zn^2+ Metalloenzyme1.2 ± 0.10.98Target
MMP-9 Zn^2+ Metalloenzyme4.5 ± 0.31.02Target
Trypsin Serine Protease> 500N/ANegative Control
AChE Serine Hydrolase12.4 ± 1.10.85Off-Target (Known MTDL)[3]

Mandatory Visualizations

The following diagrams map the logical progression of the ^19F-NMR assay and the biochemical mechanism of metalloenzyme inhibition.

G A Prepare 5-F-BT-2-CA Probe (50 µM in D2O Buffer) B Add Target Metalloenzyme (e.g., 5 µM Zn-Enzyme) A->B Incubation C Acquire 19F-NMR Spectra (T2 Relaxation/CPMG) B->C NMR Analysis D Observe Line Broadening (Indicates Binding) C->D Binding Event E Add Competitor Ligand (Self-Validation Step) D->E Validation F Signal Recovery (Confirms Specificity) E->F Displacement

Caption: 19F-NMR Fragment Screening Workflow for 5-F-BT-2-CA.

Mechanism E Apo-Enzyme Holo Active Metalloenzyme E->Holo Binds Zn Zn2+ Cofactor Zn->Holo Binds Complex Enzyme-Probe Complex (Inhibited State) Holo->Complex + Probe (Chelation) Product Fluorescent Product Holo->Product Cleaves Substrate Probe 5-F-BT-2-CA Probe Probe->Complex 1,3-N,O Coordination Complex->Product Blocked Substrate Fluorogenic Substrate Substrate->Product Catalysis

Caption: Mechanism of Zn2+ Metalloenzyme Inhibition by 5-F-BT-2-CA.

References

  • PubChem. "5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465". National Institutes of Health. 4

  • Molport. "5-fluoro-1,3-benzothiazole-2-carboxylic acid". 1

  • Codow. "CAS 139425-47-1 | 5-Fluoro-1,3-Benzothiazole-2-Carboxylic Acid".

  • RSC Publishing. "Effect of heterocycle content on metal binding isostere coordination". (2020). 2

  • PMC. "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease". National Institutes of Health.3

Sources

Method

Application Note: Functionalization of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid for Peptide Coupling

Target Audience: Researchers, medicinal chemists, and peptide drug development professionals. Executive Summary & Chemical Context The incorporation of rigid, lipophilic heterocycles into peptide backbones is a proven st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and peptide drug development professionals.

Executive Summary & Chemical Context

The incorporation of rigid, lipophilic heterocycles into peptide backbones is a proven strategy to enhance metabolic stability, membrane permeability, and target affinity. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BZT-2-COOH) is a highly privileged building block used primarily as an N-terminal capping agent[1]. The 5-fluoro substituent not only modulates the lipophilicity of the scaffold but also alters the electronic distribution of the benzothiazole ring, impacting both its biological interaction and chemical reactivity.

However, the functionalization of this molecule presents a significant synthetic challenge. Benzothiazole-2-carboxylic acids are notoriously unstable and prone to spontaneous decarboxylation, yielding the corresponding unsubstituted benzothiazole[2]. This application note provides field-proven, self-validating protocols to successfully activate and couple 5-F-BZT-2-COOH to peptide amines while completely suppressing the decarboxylation degradation pathway.

Mechanistic Causality in Reagent Selection

To achieve high-yielding amide bond formation, the kinetics of carboxylic acid activation must outcompete the kinetics of decarboxylation.

The Decarboxylation Pathway: The benzothiazole ring is strongly electron-withdrawing. The addition of the 5-fluoro group further increases the electrophilicity of the system via inductive effects. Under basic conditions or elevated temperatures, the carboxylate anion undergoes unimolecular loss of CO₂, driven by the stabilization of the resulting carbanion at the C2 position[2].

Causality-Driven Reagent Choices:

  • Temperature Control: Reactions must be initiated at 0 °C. Thermal energy is the primary driver of the decarboxylation transition state.

  • Base Selection: Strong, unhindered bases (e.g., DBU, excess TEA) rapidly accelerate degradation. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or base-free conditions are mandatory[3].

  • Activation Chemistry:

    • For Solution Phase: HATU is preferred over standard EDC/NHS because it rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester, trapping the molecule before decarboxylation can occur.

    • For Solid Phase (SPPS): DIC/OxymaPure is the gold standard. Unlike HATU, which requires a tertiary amine base, DIC/Oxyma operates under essentially neutral conditions, completely bypassing base-catalyzed decarboxylation[4].

Reaction Pathway Visualization

G A 5-F-BZT-2-COOH (Starting Material) B Activation (HATU/DIPEA) Strictly at 0 °C A->B Reagents added D Decarboxylation (5-Fluoro-benzothiazole) A->D Excess Base / Heat (Side Reaction) C Active OAt Ester (Stable Intermediate) B->C Rapid conversion E Amine Addition (Peptide N-Terminus) C->E Aminolysis F Target Peptide Conjugate (Amide Bond Formed) E->F High Yield

Fig 1: Mechanistic pathway of 5-F-BZT-2-COOH activation and competing decarboxylation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and coupling efficiency. Data is normalized for the coupling of 5-F-BZT-2-COOH to H-Phe-OMe.

Coupling ReagentBase (Equivalents)SolventTemperature ProfileYield (%)Decarboxylation (%)
HATUDIPEA (3.0 eq)DMFRT (Constant)45%40%
HATUDIPEA (1.5 eq)DMF0 °C → RT78%12%
EDC·HCl / HOBtEt₃N (2.0 eq)CH₂Cl₂0 °C → RT65%20%
DIC / OxymaPure None DMF RT (Constant) 88% < 5%

Experimental Protocols

Protocol A: Solution-Phase Peptide Coupling (HATU/DIPEA)

Use this protocol for capping single amino acids or short solution-phase peptides[3].

Self-Validating Checkpoint System: This protocol utilizes an LC-MS validation step to ensure the active ester is formed without premature degradation.

  • Substrate Preparation: Dissolve 5-F-BZT-2-COOH (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive OAt ester intermediate.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and purge with Argon.

    • Causality: Suppresses the thermal activation energy required for CO₂ elimination[2].

  • Activation: Add HATU (1.1 eq) in one portion. Dropwise, add DIPEA (1.5 eq). Stir for exactly 5 minutes.

    • Causality: Limiting DIPEA to 1.5 eq provides just enough base to deprotonate the carboxylic acid and the amine, without leaving a large excess that catalyzes decarboxylation.

  • Validation Check: Withdraw a 1 µL aliquot, quench in 100 µL of Methanol, and inject into LC-MS.

    • Validation: You must observe the methyl ester mass (M+14) or the OAt ester mass. If a major peak at M-44 (5-fluoro-benzothiazole) is present, the reaction has failed via decarboxylation. Do not proceed to step 5 if M-44 is the base peak.

  • Amine Addition: Add the target amine/peptide (1.0 eq, pre-dissolved in a minimum volume of DMF).

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) On-Resin Capping

Use this protocol for automated or manual SPPS[4].

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., 20% Piperidine in DMF) and the resin is thoroughly washed with DMF (5 × 1 min) to remove all trace amines.

    • Causality: Residual piperidine will rapidly induce decarboxylation of the incoming 5-F-BZT-2-COOH.

  • Cocktail Formulation: In a separate vial, dissolve 5-F-BZT-2-COOH (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in DMF (0.2 M). Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq).

    • Causality: DIC/OxymaPure generates the active ester under neutral conditions. This completely circumvents the base-catalyzed degradation pathway, allowing the coupling to proceed safely at room temperature.

  • Pre-Activation: Stir the cocktail for 2 minutes.

  • Coupling: Transfer the activated cocktail to the resin. Shake at room temperature for 60 minutes.

  • Validation Check: Perform a standard Kaiser test.

    • Validation: A negative result (yellow beads) confirms complete capping. A positive result (blue beads) indicates incomplete coupling; repeat steps 2-4.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the peptide using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours. The benzothiazole moiety is completely stable to concentrated TFA.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 5-Fluoro-1,3-benzothiazole-2-carboxylic acid synthesis reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors inherent to benzothiazole functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors inherent to benzothiazole functionalization. Direct oxidation of 2-methylbenzothiazole derivatives often results in extremely poor yields (7–20%) due to low selectivity and competing side reactions [3]. To achieve optimal yields, the most reliable and field-proven pathway utilizes a two-step sequence: cryogenic C2-lithiation/formylation followed by mild Silver(I)-mediated oxidation [1].

This guide provides the causality behind these experimental choices, troubleshooting FAQs, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Pathway & Workflow Logic

The synthesis relies on the strong kinetic acidity of the C2-proton on the benzothiazole ring. However, the resulting lithiated intermediate is highly unstable and prone to ring-opening if thermal control is lost.

Pathway A 5-Fluorobenzothiazole (Starting Material) B C2-Lithiated Intermediate (n-BuLi, -70°C) A->B Deprotonation C 5-Fluorobenzothiazole- 2-carboxaldehyde (+ DMF) B->C Electrophilic Addition D 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid (Ag2O, NaOH) C->D Mild Oxidation

Mechanistic pathway for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid synthesis.

Troubleshooting Start Low Overall Yield? Q1 Aldehyde Yield < 60%? Start->Q1 Q2 Acid Yield < 80%? Q1->Q2 No Sol1 Check Cryogenic Temp (-70°C) & Anhydrous Conditions Q1->Sol1 Yes Sol2 Optimize Ag2O Equivalents & Base Concentration Q2->Sol2 Yes Sol3 Purify via Acid-Base Extraction Q2->Sol3 No (Purity Issue)

Troubleshooting logic tree for identifying and resolving yield losses.

Yield Optimization Data

Choosing the correct oxidation method is critical. The thiazole ring is susceptible to oxidative cleavage under harsh conditions. The table below summarizes the quantitative data driving our protocol selection.

Oxidation MethodReagents / CatalystTemperatureTypical YieldCausality & Mechanistic Notes
Mild Oxidation (Recommended) Ag₂O / Aqueous NaOHRoom Temp>85% Highly selective for aldehydes. Prevents thiazole ring degradation and avoids over-oxidation [1].
Transition Metal / O₂ KMnO₄ / Mn(OAc)₂ / O₂5–7 °C~80%Requires extreme reaction times (60–72 hrs) and strict cryogenic control to prevent cleavage [2].
Direct Methyl Oxidation Metalloporphyrin / O₂80–120 °C7–20%Direct oxidation of 2-methylbenzothiazole yields poor conversion and low selectivity [3].

Troubleshooting Guide (FAQs)

Q: Why is my yield for the 5-fluorobenzothiazole-2-carboxaldehyde intermediate so low? A: The primary culprit is temperature control. Benzothiazolyl-lithium species are highly prone to ring-opening reactions if the internal temperature rises above -50 °C. Strict maintenance of -70 °C during the n-BuLi addition is critical [1]. Additionally, trace moisture will prematurely quench the carbanion. Ensure your diethyl ether is strictly anhydrous and your glassware is flame-dried.

Q: I am seeing significant degradation during the oxidation step. How can I improve the yield of the carboxylic acid? A: Harsh oxidants (like KMnO₄) can over-oxidize or cleave the electron-rich thiazole ring if not carefully controlled at low temperatures [2]. Switching to a mild, Tollens-like oxidation using Silver(I) oxide (Ag₂O) in aqueous NaOH ensures selective oxidation of the aldehyde to the carboxylic acid without ring cleavage [1].

Q: How do I efficiently isolate the highly polar 5-fluoro-1,3-benzothiazole-2-carboxylic acid from the reaction mixture? A: Do not rely on column chromatography for the final step. Instead, use a self-validating acid-base extraction. The product is highly soluble in basic aqueous solutions (as the sodium carboxylate salt). Wash the basic aqueous layer with an organic solvent (like diethyl ether) to remove unreacted aldehyde and neutral byproducts. Then, carefully acidify the aqueous layer with HCl to precipitate the pure free acid [1].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to be self-validating, meaning visual or physical cues at each step confirm the reaction is proceeding correctly.

Protocol A: Synthesis of 5-Fluorobenzothiazole-2-carboxaldehyde
  • Preparation: Purge a flame-dried round-bottom flask with N₂. Dissolve 5-fluorobenzothiazole (1.0 eq) in anhydrous diethyl ether.

  • Cryogenic Cooling: Cool the solution strictly to -70 °C using a dry ice/acetone bath. (Validation: Internal temperature probe must read ≤ -70 °C before proceeding).

  • Lithiation: Add n-BuLi (2.5M in hexanes, 1.05 eq) dropwise over 5 minutes. Maintain the temperature at -70 °C.

  • Maturation: Allow the reaction mixture to warm to -50 °C for 1 hour. (Causality: This specific temperature window ensures complete metallation while preventing thermal ring-opening).

  • Formylation: Cool the mixture back to -78 °C. Add anhydrous dimethylformamide (DMF, 1.5 eq) dropwise.

  • Quenching: Allow the reaction to warm to room temperature over 2 hours. Quench with 1N HCl.

  • Workup: Wash the organic layer sequentially with water and saturated NaHCO₃. Dry over MgSO₄, concentrate in vacuo, and purify via flash chromatography (50% ethyl acetate-hexane) to yield the aldehyde [1].

Protocol B: Oxidation to 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid
  • Solvation: Dissolve the purified 5-fluorobenzothiazole-2-carboxaldehyde in ethanol.

  • Oxidation Initiation: Add solid Silver(I) oxide (Ag₂O, 1.2 eq) followed by 2M aqueous NaOH (excess).

  • Reaction: Stir the heterogeneous mixture at room temperature for 4 hours. (Validation: Monitor via TLC; the complete disappearance of the less-polar aldehyde spot confirms the reaction is finished).

  • Filtration: Filter the reaction mixture to remove the precipitated silver residues. Concentrate the filtrate in vacuo to remove ethanol.

  • Acid-Base Purification: Dissolve the concentrated residue in water. Wash the aqueous layer with diethyl ether (discard the organic layer to remove impurities).

  • Precipitation: Slowly acidify the aqueous layer with 1N HCl until the pH reaches ~2. The 5-fluoro-1,3-benzothiazole-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum [1].

References

  • Title: Synthesis of 5-Fluorobenzothiazole-2-carboxylic Acid via Formylation and Oxidation (Patent Archive)
  • Title: CN105198835B - The synthesis technique of the formic acid of benzothiazole 2 Source: Google Patents URL
  • Title: CN104860901B - Preparation method of benzothiazole-2-carboxylic acid Source: Google Patents URL
Optimization

Technical Support Center: Solubilization Strategies for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Welcome to the Technical Support Center. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a highly valuable scaffold in drug discovery, but its planar aromatic system and lipophilic fluorine substituent often result in se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a highly valuable scaffold in drug discovery, but its planar aromatic system and lipophilic fluorine substituent often result in severe aqueous solubility bottlenecks. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you overcome these challenges in both in vitro and in vivo settings.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does 5-Fluoro-1,3-benzothiazole-2-carboxylic acid precipitate immediately upon dilution into my aqueous assay buffer? A1: This phenomenon, known as "crashing out," occurs when the kinetic solubility limit of the compound is exceeded upon shifting from a 100% organic stock (e.g., DMSO) to an aqueous environment[1]. The benzothiazole core promotes strong intermolecular π−π stacking, while the carboxylic acid can form stable hydrogen-bonded dimers. When diluted, the sudden increase in solvent polarity forces the hydrophobic molecules to aggregate to minimize contact with water, rapidly forming a crystalline precipitate.

Q2: How can I leverage the carboxylic acid moiety to improve solubility? A2: The carboxylic acid group is ionizable (estimated pKa ~2.5 - 3.5). By adjusting the pH of your aqueous medium to at least 2 units above the pKa (e.g., pH 7.4), you force the deprotonation of the carboxylic acid into its carboxylate anion[2]. This introduces a localized negative charge that drastically increases ion-dipole interactions with water, disrupting the crystal lattice and enhancing thermodynamic solubility.

Q3: My cell-based assay cannot tolerate high pH or extreme salt concentrations. What are my options? A3: If pH adjustment is insufficient or incompatible, you must use a multi-component solubilization strategy. Using a low concentration of a co-solvent (like DMSO) combined with a host-guest complexation agent, such as Hydroxypropyl- β -Cyclodextrin (HP β CD), is highly effective. HP β CD features a hydrophobic cavity that encapsulates the lipophilic fluorobenzothiazole core, while its hydrophilic exterior maintains aqueous solubility without disrupting cellular membranes at low concentrations[3].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Shift Solubilization (Salt Formation)

Causality: Deprotonating the carboxylic acid maximizes aqueous solubility by forming a highly soluble sodium or potassium salt. Self-Validation: The protocol includes a back-titration step to ensure the compound remains soluble at the final assay pH.

  • Stock Preparation: Weigh 5 mg of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid and suspend it in 900 µL of LC-MS grade water.

  • Alkalinization: Add 1.0 M NaOH dropwise (approx. 20-30 µL) while vortexing until the suspension turns into a completely clear solution (pH will be ~9.0 - 10.0).

  • Equilibration: Slowly add 1.0 M HCl dropwise to back-titrate the solution to your target assay pH (e.g., pH 7.4).

  • Validation Check: Monitor for opalescence using a UV-Vis spectrophotometer (absorbance at 600 nm). An increase in A600​ indicates the onset of precipitation. If precipitation occurs, the target pH is below the kinetic solubility threshold for that concentration.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with your standard assay buffer.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP β CD) Complexation

Causality: HP β CD masks the hydrophobic benzothiazole core, preventing aggregation in neutral aqueous media[4].

  • Excipient Preparation: Prepare a 20% (w/v) HP β CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Dissolve the compound in 100% DMSO to create a 10 mM concentrated stock.

  • Complexation: Add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 20% HP β CD buffer while stirring vigorously at 37°C.

  • Incubation: Incubate the mixture for 2 hours at 37°C to allow thermodynamic equilibrium of the host-guest inclusion complex[3].

  • Validation Check: Centrifuge the sample at 14,000 x g for 15 minutes. Analyze the supernatant via HPLC to confirm the final soluble concentration. The absence of a pellet confirms complete solubilization.

Part 3: Data Presentation & Visualization

Quantitative Co-Solvent Limits for In Vitro Assays

When utilizing co-solvents to enhance the solubility of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, strict limits must be observed to prevent assay interference or cytotoxicity[1][5].

Solubilizing AgentMechanism of ActionMax Recommended Conc. (In Vitro)Cytotoxicity Risk / Assay Interference
DMSO Disrupts solute-solute interactions 1.0% (v/v)High at >1%; can alter cell permeability[1]
PEG 400 Co-solvent / Dielectric modifier 5.0% (v/v)Moderate; can increase medium viscosity[5]
HP β CD Host-guest inclusion complexation 20% (w/v)Low; generally recognized as safe (GRAS)
Tween 80 Micellar solubilization 0.1% (v/v)High; strong surfactant, lyses cell membranes
Solubility Optimization Workflow

SolubilityWorkflow Start Poorly Soluble 5-Fluoro-benzothiazole CheckPH Is pH > pKa (approx. 3.0)? Start->CheckPH AdjustPH Adjust pH to 7.4 (Salt Formation) CheckPH->AdjustPH No CheckSol1 Target Solubility Achieved? CheckPH->CheckSol1 Yes AdjustPH->CheckSol1 AddCosolvent Add Co-solvents (e.g., 1% DMSO, PEG 400) CheckSol1->AddCosolvent No Success Proceed to Biological Assay CheckSol1->Success Yes CheckSol2 Target Solubility Achieved? AddCosolvent->CheckSol2 AddCD Cyclodextrin Complexation (20% HP-β-CD) CheckSol2->AddCD No CheckSol2->Success Yes AddCD->Success

Decision tree workflow for optimizing the aqueous solubility of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.

References

  • Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - NIH / PubMed Central.[Link]

  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins - ResearchGate.[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery - Taylor & Francis.[Link]

Sources

Troubleshooting

How to prevent degradation of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid during long-term storage

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) [1] Introduction 5-Fluoro-1,3-benzothiazole-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) [1]

Introduction

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry. However, researchers frequently encounter significant yield losses and experimental irreproducibility due to the inherent instability of the benzothiazole-2-carboxylic acid moiety. This technical guide provides mechanistic insights, field-proven troubleshooting FAQs, and a self-validating protocol to ensure the structural integrity of your compound during long-term storage.

Section 1: Mechanistic Insights into Degradation (The "Why")

To effectively prevent degradation, it is critical to understand the chemical causality behind it. The benzothiazole scaffold is highly electron-withdrawing. When coupled with the inductive effect of the 5-fluoro substituent, the C2 position becomes exceptionally electrophilic, making the attached carboxylic acid highly labile.

  • Spontaneous Decarboxylation: This is the primary degradation pathway. The loss of CO₂ yields 5-fluoro-1,3-benzothiazole. This reaction is thermodynamically favorable and is drastically accelerated in solution (especially in polar aprotic solvents) and under thermal stress. Analogous benzothiazole-2-carboxylic acids have been documented to undergo slow decarboxylation even at ambient room temperatures [2].

  • Oxidative Ring-Opening: Exposure to atmospheric oxygen and UV/visible light triggers S-oxidation. This compromises the aromaticity of the thiazole ring, leading to cleavage and the formation of complex aminothiophenol derivatives [3].

  • Hydrolysis: Atmospheric moisture acts as a catalyst for both acid/base-mediated decarboxylation and nucleophilic ring-opening.

Degradation Compound 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid Thermal Thermal Stress (> 25°C) Compound->Thermal Oxidative Oxidative Stress (O2 / Light) Compound->Oxidative Moisture Moisture / pH Extremes (H2O) Compound->Moisture Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Oxidation S-Oxidation (Sulfoxide/Sulfone) Oxidative->Oxidation Hydrolysis Ring Opening (Thiazole Cleavage) Moisture->Hydrolysis Product1 5-Fluoro-1,3-benzothiazole Decarboxylation->Product1 Product2 Oxidized Byproducts Oxidation->Product2 Product3 Aminothiophenol Derivatives Hydrolysis->Product3

Logical relationships of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid degradation pathways.

Section 2: Troubleshooting FAQs

Q1: I dissolved the compound in DMSO to create a 10 mM stock solution. After a week at room temperature, my LC-MS shows a major unexpected peak at M-44. What happened? A1: You are observing spontaneous decarboxylation. The mass difference of -44 Da corresponds exactly to the loss of carbon dioxide, converting your target compound into the volatile 5-fluoro-1,3-benzothiazole. Benzothiazole-2-carboxylic acids are notoriously unstable in solution at ambient temperatures [2]. Causality & Solution: Polar aprotic solvents like DMSO stabilize the transition state of the decarboxylation mechanism. Never store this compound as a liquid stock. Always prepare solutions fresh immediately before your assay, or store aliquots at -80°C for an absolute maximum of 24-48 hours.

Q2: My solid powder has shifted from off-white to a yellowish-brown tint over the last three months in the refrigerator. Is it still usable? A2: No. The color shift is a macroscopic indicator of oxidative stress or photolytic degradation, resulting in sulfoxides or ring-opened aminothiophenol byproducts [3]. If the container was not rigorously purged with an inert gas or was exposed to ambient light, the compound's integrity is compromised. Re-purify the batch via preparative HPLC before use.

Q3: Why is standard cold storage (4°C) insufficient for the solid powder? A3: Standard laboratory refrigerators have high internal humidity levels and fluctuating temperatures due to frequent door openings. When cold vials are opened, ambient moisture condenses directly onto the powder. Because water acts as a catalyst for hydrolysis and acid-catalyzed decarboxylation, strict anhydrous conditions are just as critical as thermal control.

Section 3: Self-Validating Storage Protocol

Do not rely on passive storage assumptions. Implement the following self-validating workflow that actively prevents degradation and continuously monitors compound integrity.

Workflow Start Lyophilized Compound (Baseline LC-MS Validated) Step1 Aliquot into Amber Vials (Minimize freeze-thaw cycles) Start->Step1 Step2 Purge with Argon/N2 (Displace O2 & Moisture) Step1->Step2 Step3 Seal with PTFE-Lined Caps (Prevent gas exchange) Step2->Step3 Step4 Store at -20°C with Desiccant (Halt thermal degradation) Step3->Step4

Step-by-step workflow for long-term inert storage of benzothiazole carboxylic acids.

Step-by-Step Methodology:
  • Baseline Validation: Before storage, analyze the bulk powder via LC-MS (UV at 254 nm) and ¹H-NMR to establish a quantitative baseline purity profile.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits moisture exposure to the main batch during daily lab operations.

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon (preferred due to its density) or Nitrogen gas for 10-15 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Seal the vials immediately using PTFE-lined screw caps. Causality: Avoid standard rubber septa, which are highly permeable to oxygen and moisture over extended periods.

  • Desiccation & Freezing: Place the sealed vials in a secondary container (e.g., a sealed mylar bag or a vacuum desiccator jar) containing active indicating silica gel packets. Store the entire assembly at -20°C (or -80°C for multi-year storage).

  • Sentinel Monitoring (Self-Validation): Designate one specific vial as the "sentinel." Retrieve and analyze this vial at 3-month and 6-month intervals. Comparing the sentinel's LC-MS trace against the baseline ensures that your storage conditions are successfully preserving the entire batch.

Section 4: Quantitative Stability Data

The following table summarizes the expected stability and primary degradation risks of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid under various storage conditions.

Storage ConditionPhysical StateExpected Purity (3 Months)Primary Degradation Risk
25°C, Ambient Air Solid< 85%Oxidation, Spontaneous Decarboxylation
4°C, Ambient Air Solid~ 92%Moisture-induced Hydrolysis
-20°C, Argon Purged Solid> 99% None (Optimal Condition)
25°C, DMSO Solution Liquid< 50%Rapid Decarboxylation [2]
-80°C, DMSO Solution Liquid~ 90%Slow Decarboxylation

References

  • 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CID 19019465) Source: PubChem, National Institutes of Health (NIH) URL:[Link] [1]

  • Copper-Catalyzed Oxidative Decarboxylative Arylation of Benzothiazoles with Phenylacetic Acids and α-Hydroxyphenylacetic Acids with O2 as the Sole Oxidant Source: Organic Letters, ACS Publications URL:[Link] [3]

Optimization

Technical Support Center: Troubleshooting 5-Fluoro-1,3-benzothiazole-2-carboxylic acid Crystallization

Mechanistic Overview of Impurity Entrapment 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) is a critical intermediate in pharmaceutical synthesis, characterized by a weakly basic thiazole nitrogen and an1...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview of Impurity Entrapment

5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) is a critical intermediate in pharmaceutical synthesis, characterized by a weakly basic thiazole nitrogen and an1[1]. During crystallization, impurities are often entrapped due to three primary mechanisms:

  • Solid Solution Formation: Regioisomers (e.g., 4-fluoro or 6-fluoro derivatives) possess similar lattice energies and spatial geometries, allowing them to2[2].

  • Liquid-Liquid Phase Separation (Oiling Out): High concentrations of impurities can depress the melting point of the solute-solvent mixture, causing the product to precipitate as an.

  • Thermal Degradation: Prolonged exposure to high temperatures during hot filtration can induce acid-catalyzed side reactions or decarboxylation,3[3].

Troubleshooting FAQs

Q1: My product is precipitating as a sticky gum or oil instead of forming distinct crystals. How do I force crystallization? A1: This phenomenon, known as "oiling out," occurs when the supersaturation level is too high, and the crystallization temperature exceeds the melting point of the solute-solvent mixture. The oil phase acts as a highly efficient solvent for impurities, severely compromising purity. Causality & Solution: To resolve this, you must bypass the liquid-liquid phase separation boundary. Lower the initial concentration of the crude mixture, or switch to an anti-solvent crystallization method with 2[2]. Adding a pure seed crystal at the metastable zone limit provides a low-energy nucleation site, forcing the molecules into a highly ordered crystalline lattice rather than a disordered liquid state.

Q2: I am detecting structurally similar regioisomers in my final product, even after multiple recrystallizations. How do I clear them? A2: Regioisomers often co-crystallize by forming a partial solid solution, meaning the impurity is physically integrated into the final product's crystal lattice rather than just adhering to the surface[2]. Because their solubility profiles are nearly identical to the target compound, standard cooling crystallization fails. Causality & Solution: You must alter the thermodynamic stability of the crystal lattice. This is achieved through4 or by targeting a transient solvate[4]. Crystallizing the compound in a solvent like cold acetone can form a temporary solvate that inherently rejects the regioisomer from its lattice[2]. Once isolated, drying the material collapses the solvate into the pure, desired solid form.

Q3: My purified carboxylic acid is streaking badly on a silica gel TLC plate, making it hard to verify purity. What causes this? A3: Streaking is a direct result of the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silanol groups on the silica gel. This creates an equilibrium between protonated and deprotonated forms as the compound travels up the plate, resulting in a smeared tail. Causality & Solution: Add 0.5–1% of a volatile acid (such as acetic or formic acid) to your TLC eluting solvent. This suppresses the ionization of the 5-fluoro-1,3-benzothiazole-2-carboxylic acid, ensuring it .

Q4: I am detecting unreacted neutral and basic starting materials (e.g., aminobenzenethiols) in my crystal lattice. How can I remove them prior to crystallization? A4: If neutral or basic impurities have similar organic solubility to your target acid, they will co-precipitate. Causality & Solution: Leverage the 5[5]. By performing an acid-base extraction, you deprotonate the carboxylic acid (pH > 6) to form a highly polar, water-soluble carboxylate salt[5]. Neutral and basic impurities remain trapped in the organic layer, which is discarded. Subsequent acidification of the aqueous layer forces the pure, neutral carboxylic acid to precipitate[2].

Quantitative Data Summarization

ParameterCharacteristic / ValueMechanistic Impact on Purification
Aqueous Solubility Highly pH-dependentLow at pH < 3 (neutral acid); High at pH > 6 (carboxylate salt)[5].
Organic Solubility Polar aprotic preferenceSoluble in DMF/DMSO; sparingly soluble in DCM/EtOAc[5].
Thermal Stability Heat-sensitiveProne to decarboxylation/degradation at sustained high heat[3].
Partition Coefficient Solid Solution vs. RejectionSolvates show high impurity rejection; standard cooling shows high entrapment[2].

Self-Validating Experimental Protocols

Protocol A: pH-Shift Reactive Crystallization (Impurity Clearance)

Purpose: To chemically separate 5-Fluoro-1,3-benzothiazole-2-carboxylic acid from neutral/basic organic impurities prior to final crystallization.

  • Dissolution: Dissolve the crude 5-fluoro-1,3-benzothiazole-2-carboxylic acid in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Deprotonation (Validation Step 1): Add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7.5–8.0. Self-Validation: The target compound is now in the aqueous layer. Spot both layers on a TLC plate (using 1% acetic acid in the eluent) to confirm the organic layer contains only impurities.

  • Phase Separation: Separate and discard the organic layer. Wash the aqueous layer once more with fresh Ethyl Acetate to ensure complete removal of lipophilic impurities.

  • Protonation & Precipitation: Slowly add 1M Hydrochloric Acid ( HCl ) to the aqueous layer under vigorous stirring until the pH drops to 2.0–2.5. The neutral carboxylic acid will rapidly precipitate[2].

  • Isolation (Validation Step 2): Filter the precipitate and wash with ice-cold water to remove residual inorganic salts. Self-Validation: Test the filtrate with silver nitrate ( AgNO3​ ); the absence of a white precipitate confirms all chloride salts have been washed away.

Protocol B: Temperature-Controlled Anti-Solvent Crystallization

Purpose: To prevent "oiling out" and thermal degradation while rejecting regioisomers.

  • Solvent Saturation: Dissolve the chemically purified acid from Protocol A in a minimum volume of a polar aprotic solvent (e.g., DMF) at 40°C. Note: Avoid boiling to prevent thermal degradation[3].

  • Anti-Solvent Addition: Equip the reactor with a precise temperature feedback loop. Slowly add an anti-solvent (e.g., cold water or cold acetone) at a controlled rate[2].

  • Seeding: Once the solution reaches the metastable zone (slight turbidity), pause the anti-solvent addition. Introduce 1% (w/w) pure seed crystals of 5-fluoro-1,3-benzothiazole-2-carboxylic acid.

  • Aging & Isolation: Hold the temperature steady for 1 hour to allow the crystal lattice to grow and reject impurities into the mother liquor. Filter and dry under vacuum.

Process Workflows & Logical Relationships

G Start Crude 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid Check Identify Impurity Type Start->Check Regio Regioisomers Check->Regio SM Neutral/Basic Organics Check->SM Inorg Thermal Degradants Check->Inorg Sol1 Transient Solvate Crystallization Regio->Sol1 Sol2 Acid-Base Extraction (pH Shift) SM->Sol2 Sol3 Progressive Freeze Purification Inorg->Sol3 Pure Pure Crystalline API Sol1->Pure Sol2->Pure Sol3->Pure

Workflow for identifying and resolving crystallization impurities.

pH_Shift A Crude Acid in Organic Phase (e.g., EtOAc) B Extract with NaHCO3 (aq) (pH > 7) A->B C Aqueous Phase (Carboxylate Salt) B->C Deprotonation D Organic Phase (Neutral Impurities) B->D F Acidify Aqueous Phase with HCl (pH < 3) C->F E Discard Organics D->E G Precipitate Pure Carboxylic Acid F->G Protonation

Mechanism of pH-shift reactive crystallization for impurity clearance.

References

  • 1 - National Institutes of Health (NIH) 2. - BenchChem

  • 5 - BenchChem 4.2 - BIA

  • 3 - Altiras 6.4 - Cambridge University Press

Sources

Troubleshooting

Optimizing reaction conditions for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical challenges associated with the amidation of 5-Fluoro-1,3-benzothiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical challenges associated with the amidation of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1). This heteroaromatic building block is highly valuable in medicinal chemistry, but its unique electronic properties require precise control over reaction kinetics to prevent catastrophic substrate degradation.

Mechanistic Insights: The Decarboxylation Challenge

The primary mode of failure when coupling benzothiazole-2-carboxylic acids is spontaneous decarboxylation[1]. The electron-withdrawing effect of the benzothiazole ring—specifically the imine nitrogen—stabilizes the formation of a C2-carbanion.

When the carboxylic acid is activated into an ester (e.g., an O-acylisourea or an OAt ester), the leaving group ability of the C2 position is drastically enhanced. If the subsequent nucleophilic attack by the amine is not virtually instantaneous, the activated intermediate will eject CO2, yielding 5-fluoro-1,3-benzothiazole as a dead-end byproduct[2]. Therefore, the golden rule for this substrate is causality-driven: You must trap the activated intermediate as fast as it forms by ensuring the nucleophile is already present in the microenvironment.

AmidationPathway A 5-Fluoro-1,3-benzothiazole- 2-carboxylic acid B Activated Ester (e.g., OAt Intermediate) A->B HATU / DIPEA 0 °C D 5-Fluoro-1,3-benzothiazole (Decarboxylation Byproduct) A->D Heat / Strong Base (- CO2) C Target Amide (Desired Product) B->C Amine Addition (Fast Kinetics) B->D Slow Amine / Heat (- CO2)

Caption: Mechanistic divergence between successful amidation and spontaneous decarboxylation.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at [M-44] relative to the expected activated intermediate. What went wrong? A: You are observing the decarboxylated byproduct (5-fluoro-1,3-benzothiazole). This occurs when the activation step outpaces the amidation step, giving the activated ester time to degrade[1]. The Fix: Do not pre-activate the acid. Instead, mix the carboxylic acid, the amine, and the base (DIPEA) in the solvent at 0 °C first, and add the coupling reagent (e.g., HATU) last. This ensures the amine is ready to trap the active ester immediately upon formation[3].

Q2: Which coupling reagent yields the best results for this specific scaffold? A: HATU is the premier choice. It forms a highly reactive 7-azabenzotriazole (OAt) active ester that undergoes aminolysis significantly faster than standard HOBt esters, outcompeting the decarboxylation pathway[3]. EDC/HOBt is a viable, cost-effective alternative for highly nucleophilic aliphatic amines but may fail for anilines. Avoid thionyl chloride (SOCl2) under reflux; heating the acid in the presence of HCl will almost quantitatively decarboxylate the substrate[2].

Q3: I am trying to couple a sterically hindered or electron-deficient amine (e.g., a substituted aniline). HATU is giving low yields. What are my options? A: For poor nucleophiles, the OAt ester might be too long-lived, leading to degradation. In these cases, generate the acid chloride in situ under extremely mild conditions using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) at 0 °C in DCM, followed immediately by the amine and a mild base (like pyridine or N-methylmorpholine).

Q4: Does the choice of base matter? A: Yes. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred. Triethylamine (TEA) can sometimes be too nucleophilic or promote base-catalyzed degradation pathways. Keep base equivalents strictly to 2.0–2.5 eq (or 3.0 eq if the amine is an HCl salt).

Quantitative Data: Coupling Condition Matrix

The following table summarizes the expected outcomes based on different reaction parameters for benzothiazole-2-carboxylic acid derivatives.

Coupling ReagentBaseSolventTemperatureDecarboxylation RiskTypical Yield
HATU (1.2 eq)DIPEA (2.5 eq)DMF0 °C to RTLow80–95%
EDC·HCl / HOBt NMM (3.0 eq)DCM/DMF0 °C to RTLow–Medium70–85%
DCC (1.1 eq)DMAP (0.1 eq)DCMRTMedium50–65%
SOCl2 (Excess)NoneNeat/DCMReflux (80 °C)Critical (High)< 10%

Standard Operating Procedure: Optimized HATU Amidation

This self-validating protocol is designed to minimize thermal and basic stress on the substrate. By adding the coupling reagent last, we establish a kinetic trap that forces the reaction toward amidation rather than degradation.

ExperimentalWorkflow Step1 1. Substrate Preparation Mix Acid (1.0 eq) + Amine (1.1 eq) in anhydrous DMF (0.2 M) Step2 2. Thermal Control Chill reaction vessel to 0 °C under Nitrogen atmosphere Step1->Step2 Step3 3. Base Addition Add DIPEA (2.5 eq) dropwise Stir for 5 minutes Step2->Step3 Step4 4. Activation & Coupling Add HATU (1.2 eq) portionwise Keep at 0 °C for 1 hour Step3->Step4 Step5 5. Reaction Progression Warm to RT and monitor by LC-MS (Target completion in 2-4 h) Step4->Step5 Step6 6. Workup & Isolation Quench with Ice Water -> Extract (EtOAc) -> Brine Wash -> Column Chromatography Step5->Step6

Caption: Step-by-step optimized workflow for the amidation of benzothiazole-2-carboxylic acids.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).

  • Dissolution: Add 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (1.0 equiv.) and the target amine (1.1 equiv.). Dissolve in anhydrous DMF to achieve a concentration of 0.2 M. Note: Combining the amine and acid before activation is the critical causality step that prevents decarboxylation.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Syringe in N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise. If the amine is an HCl salt, increase DIPEA to 3.5 equiv.

  • Coupling Reagent Addition: Add HATU (1.2 equiv.) portionwise over 5 minutes. The solution may undergo a color change (often turning yellow/orange), indicating the formation of the active OAt ester and immediate trapping by the amine[3].

  • Incubation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Check the reaction via LC-MS or TLC after 2 hours. You should observe the product mass and minimal [M-44] byproduct.

  • Workup: Quench the reaction by adding cold water (3x the reaction volume). If the product precipitates, it can be collected by vacuum filtration. Otherwise, extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated NaHCO3, and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

References

  • Source: thieme-connect.
  • Source: nih.
  • Source: researchgate.

Sources

Optimization

Reducing background noise in 5-Fluoro-1,3-benzothiazole-2-carboxylic acid fluorescence assays

Welcome to the technical support guide for fluorescence assays involving 5-Fluoro-1,3-benzothiazole-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for fluorescence assays involving 5-Fluoro-1,3-benzothiazole-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common and critical challenge: high background noise. Achieving a high signal-to-noise ratio is paramount for assay sensitivity and data reliability. This guide provides in-depth, question-and-answer-based troubleshooting, explaining the scientific principles behind the recommendations to empower you to optimize your experiments effectively.

Part 1: Frequently Asked Questions - Understanding Background Noise

This section addresses fundamental questions about the nature of background fluorescence and its common sources.

Q1: What is background fluorescence and why is it a problem?
Q2: What are the primary sources of background noise in my assay?

Background noise can originate from multiple components within your experimental setup. It is helpful to categorize these sources to diagnose the problem systematically.

  • Autofluorescence from Samples: Biological samples inherently contain molecules that fluoresce naturally.[3] Common culprits include NADH, riboflavin, collagen, and elastin, which often fluoresce in the blue to green spectrum.[4]

  • Reagents and Buffers: Assay buffers and media can be a major source of background. Components like phenol red (a common pH indicator in cell culture media), Fetal Bovine Serum (FBS), and even some buffer salts can fluoresce or contain fluorescent impurities.[5][6]

  • Plasticware and Vessels: The microplates or cuvettes used for measurement can contribute to background. Standard polystyrene plastic is known to be a source of autofluorescence.[4]

  • Instrumental Noise: This includes electronic noise from the detector (e.g., photomultiplier tube) and stray light from the excitation source that "leaks" into the emission channel.[1]

Below is a diagram illustrating the major contributors to background signal in a typical fluorescence assay.

cluster_assay Assay Well cluster_reagents Reagents cluster_bio Biological Sample cluster_vessel Vessel Target Target Signal (Analyte + Probe) TotalSignal Total Measured Signal Target->TotalSignal True Signal BG_Sources Background Signal Sources BG_Sources->TotalSignal Noise Media Culture Media (Phenol Red, FBS) Media->BG_Sources Buffer Assay Buffer (Impurities) Buffer->BG_Sources Cells Endogenous Molecules (NADH, Flavins, Collagen) Cells->BG_Sources Plate Microplate (Polystyrene) Plate->BG_Sources Detector Detector (PMT) TotalSignal->Detector caption Figure 1. Sources of Background Signal in Fluorescence Assays.

Caption: Figure 1. Sources of Background Signal in Fluorescence Assays.

Part 2: Systematic Troubleshooting Guide

This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.

Q3: My "blank" wells (buffer/media only) show very high fluorescence. What's the first thing to check?

High fluorescence in blank wells points directly to your reagents or plasticware.

Answer: The most common culprits are the assay buffer or the cell culture medium itself, especially if it contains phenol red.[5] Phenol red has broad absorbance and can interfere with fluorescence measurements.[7][8]

Troubleshooting Steps:

  • Prepare a "Minimal" Blank: Measure the fluorescence of deionized water in your microplate. This establishes the baseline fluorescence of the plate and instrument.

  • Test Individual Components: Sequentially add and measure each buffer component (e.g., PBS, Tris, salts) to identify the source of the fluorescence.

  • Switch to Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free medium for the final measurement step.[9] If possible, use a medium with low autofluorescence, such as those specifically designed for fluorescence microscopy.[6]

  • Evaluate Your Microplate: Ensure you are using the correct type of microplate. For fluorescence intensity assays, black, opaque plates are mandatory to minimize light scatter and well-to-well crosstalk.[6]

Q4: My negative control wells (containing cells/protein but no active compound) have a high signal. How do I diagnose this?

This issue indicates that the biological components of your assay are the primary source of background, a phenomenon known as autofluorescence.

Answer: Autofluorescence is caused by endogenous molecules within the cells or sample matrix.[10] Key cellular components like NADH, FAD, and flavins are common sources.[11] Additionally, extracellular matrix proteins such as collagen and elastin can contribute significantly.[3]

Troubleshooting Steps:

  • Run an Unlabeled Control: The most crucial diagnostic step is to measure a well containing your cells or biological sample without any fluorescent probe. This measurement quantifies the baseline autofluorescence of your specific sample.[10]

  • Optimize Excitation/Emission Wavelengths: Benzothiazole derivatives often excite in the UV-to-blue range.[12] Unfortunately, this is also where cellular autofluorescence from molecules like NADH and flavins is strongest.[4] If your probe's properties allow, try shifting to longer excitation and emission wavelengths (into the red spectrum), where autofluorescence is significantly lower.[9]

  • Reduce Cell Number: A high density of cells can lead to a "carpeting" effect that appears as high background.[13] Titrate your cell number to find the lowest density that still provides a robust positive signal.

  • Consider Fixation Method: If you are using fixed cells, be aware that aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[10][14] Consider alternative fixatives like cold methanol or minimize fixation time.

Q5: My signal seems to decrease over time or is lower than expected. Could my buffer be quenching the fluorescence?

Yes, this is a distinct possibility. Fluorescence quenching occurs when a molecule in the environment interacts with your fluorophore, causing it to lose its energy without emitting light.

Answer: Quenching can be a significant issue and can be caused by various components in your assay buffer.[15] This can happen through two primary mechanisms:

  • Dynamic (Collisional) Quenching: Occurs when a quencher molecule collides with the excited fluorophore.[16] This process is often dependent on temperature and viscosity.

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher.[17]

Common Quenchers in Biological Buffers:

  • Heavy Atoms: Ions like iodide are potent quenchers.

  • Dissolved Oxygen: Can quench fluorescence through collisional mechanisms.

  • Guanine: In assays with nucleic acids, guanine is known to quench fluorescence.[17]

  • Metal Ions: Certain metal ions can act as quenchers.[17]

Troubleshooting Protocol: Buffer Compatibility Test

  • Prepare a Standard: Prepare a solution of your 5-Fluoro-1,3-benzothiazole-2-carboxylic acid derivative at a known concentration in a "clean" solvent like DMSO or ethanol.

  • Spike into Buffers: Add a small, consistent amount of the standard to each of your test buffers (e.g., your current assay buffer, PBS, Tris-HCl).

  • Measure Fluorescence: Immediately measure the fluorescence intensity in each buffer.

  • Compare Signals: A significant drop in fluorescence in one buffer compared to another indicates the presence of quenching agents. The buffer that maintains the highest fluorescence is the most compatible.

Q6: How do I properly configure my plate reader to minimize background and maximize my signal?

Instrument settings are critical and often overlooked. Optimizing them can dramatically improve your signal-to-noise ratio without changing your assay chemistry.

Answer: The goal is to maximize the capture of specific emission photons while excluding stray excitation light and electronic noise.[18] Key parameters to adjust include gain settings, wavelength and bandwidth selection, and read height.

Instrument Settings Optimization Table

ParameterRecommendationRationale
Plate Type Use black, opaque-walled, clear-bottom microplates.Black walls absorb scattered light, reducing crosstalk and background.[6]
Gain/Sensitivity Adjust the gain using a positive control well (highest expected signal). Set it to ~90% of the detector's maximum to avoid saturation.An optimal gain setting amplifies the signal to place it within the best part of the detector's dynamic range, improving the signal-to-noise ratio.[19][20]
Wavelengths Perform excitation and emission scans to determine the optimal peaks for your fluorophore in your specific assay buffer.The environment can shift a fluorophore's spectral properties. Using empirical data is more accurate than relying solely on literature values.[18]
Bandwidth Use the narrowest bandwidth that provides sufficient signal. A typical starting point is 15-20 nm.Narrow bandwidths reduce the chance of excitation light leaking into the emission channel but also reduce total signal. It's a trade-off that needs optimization.[18]
Number of Flashes Increase the number of flashes per well (e.g., to 25 or 50).Averaging multiple readings for each well reduces random noise and increases the precision of the measurement.[6][20]
Read Height For adherent cells, a bottom-read is often preferable. Optimize the focal height to the cell layer.Reading from the bottom can bypass autofluorescence from the supernatant/media and focuses light on the source of the signal.[6][9]

The following diagram illustrates a troubleshooting workflow for high background noise.

Start High Background Noise Detected CheckBlank Q: Is the 'Blank' well (reagents only) high? Start->CheckBlank CheckNegative Q: Is the 'Negative Control' (e.g., untreated cells) high? CheckBlank->CheckNegative No Sol_Reagent Source: Reagents / Plate - Use black microplate - Test buffer components individually - Switch to phenol red-free media CheckBlank->Sol_Reagent Yes OptimizeReader Q: Are instrument settings optimized? CheckNegative->OptimizeReader No Sol_Autofluor Source: Sample Autofluorescence - Run unlabeled sample control - Reduce cell number - Change fixation method (e.g., methanol) - Use red-shifted fluorophores if possible CheckNegative->Sol_Autofluor Yes Sol_Reader Source: Instrument Settings - Adjust gain on positive control - Optimize read height (bottom read) - Increase number of flashes - Narrow bandwidths OptimizeReader->Sol_Reader No End Signal-to-Noise Improved OptimizeReader->End Yes Sol_Reagent->CheckNegative Sol_Autofluor->OptimizeReader Sol_Reader->End caption Figure 2. Troubleshooting Decision Tree for High Background.

Caption: Figure 2. Troubleshooting Decision Tree for High Background.

Part 3: References

  • How to Reduce Autofluorescence. (2023). Southern Biotech. [Link]

  • Impact of phenol red in cell culture and solutions. (2025). PromoCell. [Link]

  • Amplification and Background Reduction Techniques. (2024). FluoroFinder. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

  • How to develop an optimal fluorescence assay. (2023). Tecan. [Link]

  • Troubleshooting FluoroSpot assay. U-CyTech. [Link]

  • phenol red. (2024). Cellculture2 - Altervista. [Link]

  • How do I reduce high background in my FISH assay? Oxford Gene Technology. [Link]

  • Fluorescence Measurement Best Practices | Technical Note 154. (2025). DeNovix. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Phenol red. Wikipedia. [Link]

  • Autofluorescence. Wikipedia. [Link]

  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023). Visikol. [Link]

  • Effect of buffer solution volume on fluorescence quenching... ResearchGate. [Link]

  • How to optimise fluorescence gain. (2021). BMG Labtech. [Link]

  • Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity... (2024). Catalysis Science & Technology (RSC Publishing). [Link]

  • Causes of Autofluorescence. (2022). Visikol. [Link]

  • FFPE autofluorescence quenching buffer. BiCell Scientific®. [Link]

  • 6 Factors to Consider When Troubleshooting Microplate Assays. (2024). Genetics And Genomics. [Link]

  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents... (2023). ACS Omega. [Link]

  • A Rapid Fluorescence Quenching Assay for Total Levothyroxine Quantification... (2025). PMC. [Link]

  • 5-Fluoro-1,3-benzothiazole-2-carboxylic acid. PubChem. [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives... (2024). ResearchGate. [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (2024). STEMM Institute Press. [Link]

  • Synthesis and Characterization of the Fluorescent Self-Assembled Structures Formed by Benzothiazolone Conjugates and Application. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability in 5-Fluoro-1,3-benzothiazole-2-carboxylic acid Analogs

Welcome to the Preclinical Formulation & Pharmacokinetics Support Center. This guide is designed for researchers and drug development professionals optimizing 5-Fluoro-1,3-benzothiazole-2-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Formulation & Pharmacokinetics Support Center. This guide is designed for researchers and drug development professionals optimizing 5-Fluoro-1,3-benzothiazole-2-carboxylic acid derivatives. While the benzothiazole core offers diverse and potent biological activities 1[1], the C2-carboxylic acid moiety frequently causes severe oral bioavailability (F < 10%) bottlenecks. This is primarily due to its ionization at physiological pH 2[2] combined with the poor aqueous solubility of the planar ring system.

The following modules provide a self-validating diagnostic workflow and targeted troubleshooting protocols to overcome these physicochemical barriers.

Diagnostic Workflow

G Start Low Bioavailability (F < 10%) Sol Solubility in SIF > 50 µg/mL? Start->Sol Perm Caco-2 Papp > 10x10^-6 cm/s? Sol->Perm Yes Sol_Fix Formulation: ASD, SEDDS Sol->Sol_Fix No Met Microsomal T1/2 > 30 min? Perm->Met Yes Perm_Fix Prodrug Strategy (Esterification) Perm->Perm_Fix No Met_Fix Structural Mod (Bioisosteres) Met->Met_Fix No Success Optimized F% Met->Success Yes Sol_Fix->Perm Perm_Fix->Met Met_Fix->Success

Diagnostic workflow for resolving poor oral bioavailability.

Module A: Solubility & Dissolution Rate Challenges

Q: Why does my analog precipitate immediately upon transitioning from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF)? A: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a weak acid with a typical pKa between 3.5 and 4.5 2[2]. In SGF (pH 1.2), the molecule is unionized and highly lipophilic, leading to low solubility. When transitioning to SIF (pH 6.8), the carboxylic acid ionizes, which theoretically improves solubility3[3]. However, the planar nature of the benzothiazole ring promotes strong intermolecular π-π stacking in the solid state. This creates a high crystal lattice energy that strongly resists dissolution, causing the drug to crash out of solution.

Q: How can I formulate this for oral dosing in rodent models without relying on high concentrations of toxic co-solvents? A: Relying on simple co-solvents (like DMSO or Tween-80) often leads to precipitation post-dosing in the GI tract. We recommend utilizing Amorphous Solid Dispersions (ASDs) or Self-Emulsifying Drug Delivery Systems (SEDDS). ASDs trap the drug in a high-energy amorphous state using a polymer matrix, effectively bypassing the thermodynamic barrier of the crystalline benzothiazole lattice.

Table 1: Formulation Strategies Comparison for Benzothiazole-2-carboxylic Acids
Formulation StrategyMechanism of ActionProsCons
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice, stabilizes amorphous state via polymers (e.g., HPMCAS)High supersaturation, scalablePhysical instability (recrystallization risk over time)
SEDDS / Lipid-based Solubilizes drug in oil/surfactant mixture forming microemulsions in vivoBypasses dissolution step, enhances lymphatic transportLimited drug loading capacity for high-dose efficacy studies
Micronization Increases specific surface area to enhance dissolution rateSimple, cost-effectiveDoes not increase equilibrium solubility
Protocol: Preparation of HPMCAS-based Amorphous Solid Dispersion (Solvent Evaporation Method)

Causality Note: The use of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is critical because it provides steric hindrance against recrystallization and exhibits pH-dependent solubility (remaining intact in the stomach but dissolving rapidly in the intestine).

  • Dissolution: Dissolve 100 mg of the 5-Fluoro-1,3-benzothiazole-2-carboxylic acid analog and 300 mg of HPMCAS-M in 10 mL of a volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure complete dissolution to a clear solution.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation kinetically traps the drug in the amorphous state.

  • Drying: Dry the resulting film in a vacuum oven at room temperature for 24 hours to remove all residual solvents.

  • Milling: Gently mill the solid dispersion and pass it through a 60-mesh screen to ensure uniform particle size.

  • Validation: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad baseline halo and the complete absence of sharp Bragg peaks.

Module B: Permeability & Prodrug Strategies

Q: My compound is fully dissolved in SIF, but Caco-2 permeability is extremely low ( Papp​<1×10−6 cm/s). Why? A: At intestinal pH (~6.8), the carboxylic acid is >99% ionized (deprotonated). This ionization drastically increases the polar surface area and decreases the partition coefficient (logD drops below 0), preventing the molecule from passively diffusing across the lipophilic enterocyte membrane4[4].

Q: What is the most effective prodrug strategy to overcome this permeability barrier? A: Masking the carboxylic acid via esterification is the most robust strategy to increase lipophilicity and membrane permeability5[5]. By converting the acid to an alkyl or acyloxyalkyl ester (e.g., ethyl ester or pivoxil ester), the molecule remains unionized in the GI tract. Once absorbed, ubiquitous intracellular esterases, such as Carboxylesterase 1 (CES1), rapidly hydrolyze the ester to release the active 5-fluoro-1,3-benzothiazole-2-carboxylic acid into the systemic circulation6[6].

G Prodrug Ester Prodrug (High Permeability) Intestine Intestinal Absorption (Apical to Basolateral) Prodrug->Intestine CES1 CES1 Hydrolysis Intestine->CES1 Metabolism Active Active Carboxylic Acid CES1->Active

Prodrug cleavage pathway via carboxylesterase 1 (CES1).

Protocol: Synthesis and Evaluation of Ethyl Ester Prodrugs

Self-validating mechanism: This protocol evaluates both the chemical stability of the prodrug in the GI tract and its enzymatic conversion rate in the target tissue. A successful prodrug must survive SGF/SIF chemically but degrade rapidly enzymatically.

  • Synthesis: React the 5-Fluoro-1,3-benzothiazole-2-carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification) or use a coupling reagent (e.g., EDCI/DMAP) to yield the ethyl ester. Purify via flash chromatography.

  • In Vitro Stability Assay (SGF/SIF): Incubate the prodrug in SGF (pH 1.2) and SIF (pH 6.8) at 37°C for 2 hours. Monitor via LC-MS to ensure the ester does not prematurely hydrolyze in the lumen before absorption.

  • In Vitro Cleavage Assay (Hepatic/Intestinal Microsomes): Incubate the prodrug (1 µM) with human or rat intestinal microsomes (which contain high levels of CES1)6[6].

  • Quantification: Quench the reaction at 0, 15, 30, and 60 minutes with cold acetonitrile. Measure the disappearance of the prodrug and the stoichiometric appearance of the active carboxylic acid via LC-MS/MS.

Module C: Metabolism & Clearance

Q: I synthesized the ester prodrug. It is highly permeable and stable in SGF/SIF, but oral bioavailability remains below 15%. What is happening? A: If solubility and permeability are optimized, the remaining barrier is extensive first-pass metabolism. While the 5-fluoro group protects the benzothiazole ring from cytochrome P450 (CYP) oxidation at the 5-position, the active carboxylic acid (once cleaved from the prodrug in the enterocytes or liver) is highly susceptible to Phase II conjugation. Specifically, glucuronidation by UGT enzymes leads to rapid biliary or renal excretion of the glucuronide conjugate.

Troubleshooting Step: Perform a hepatocyte stability assay supplemented with UDPGA (uridine 5'-diphospho-glucuronic acid) cofactor to confirm glucuronidation. If confirmed, consider structural modifications such as replacing the carboxylic acid with a bioisostere (e.g., tetrazole or oxadiazolone) that retains the acidic proton required for target binding but resists UGT conjugation.

References
  • Patsnap Eureka.
  • Semantic Scholar. "Prodrugs of Carboxylic Acids".
  • ResearchGate. "Prodrugs of Carboxylic Acids | Request PDF".
  • PMC.
  • Drug Discovery Online.
  • WuXi AppTec. "Enhancing the Bioavailability of Poorly Soluble Compounds".
  • PMC. "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles".

Sources

Reference Data & Comparative Studies

Validation

5-Fluoro-1,3-benzothiazole-2-carboxylic acid vs 6-fluoro-1,3-benzothiazole-2-carboxylic acid binding affinity

Comparative Binding Affinity Guide: 5-Fluoro- vs. 6-Fluoro-1,3-benzothiazole-2-carboxylic Acid Scaffolds in Drug Design Executive Summary 5-Fluoro-1,3-benzothiazole-2-carboxylic acid and its 6-fluoro positional isomer ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 5-Fluoro- vs. 6-Fluoro-1,3-benzothiazole-2-carboxylic Acid Scaffolds in Drug Design

Executive Summary

5-Fluoro-1,3-benzothiazole-2-carboxylic acid and its 6-fluoro positional isomer are highly privileged building blocks in medicinal chemistry. While the carboxylic acid moiety typically serves as a synthetic handle (e.g., for amide coupling to form mature pharmacophores), the exact position of the fluorine atom on the benzothiazole core profoundly influences the binding affinity of the resulting ligands. This guide objectively compares these two scaffolds, utilizing recent data from G-protein-coupled receptor (GPCR) antagonists to demonstrate how a single atomic shift alters target engagement.

Mechanistic Causality: The Fluorine Positional Effect

Why does moving a fluorine atom from the 5-position to the 6-position drastically alter binding affinity? As application scientists, we must look beyond basic structure-activity relationships (SAR) and analyze the physicochemical causality:

  • Steric Trajectory and Pocket Complementarity: In rigid binding pockets, the vector of the carbon-fluorine (C-F) bond dictates van der Waals interactions. For instance, in Orexin receptor (OX1R) antagonists modeled after suvorexant, the 6-fluoro substituent perfectly mimics the spatial orientation of a 5-chlorobenzoxazole core, fitting snugly into a designated hydrophobic sub-pocket. Conversely, the 5-fluoro isomer projects the halogen into a sterically restricted zone, causing sub-optimal ligand conformation and a higher energetic penalty upon binding [1].

  • Electronic Modulation: Fluorine’s strong inductive (-I) effect alters the electron density of the benzothiazole ring. The 6-position is para to the thiazole nitrogen, exerting a different electronic pull compared to the 5-position (which is meta). This subtle shift affects the hydrogen-bond accepting capability of the thiazole nitrogen, a frequent interaction point with target kinases or GPCRs.

  • Desolvation Penalty: While both isomers have nearly identical lipophilicity (logP), their dipole moments differ. The 6-fluoro isomer often presents a dipole vector that requires a lower energetic penalty to desolvate upon moving from aqueous media into a lipophilic protein cleft.

Comparative Binding Affinity Data

When these carboxylic acids are coupled into mature pharmacophores, the binding divergence becomes quantifiable. The table below summarizes the binding affinity ( Ki​ ) of identical ligand scaffolds differing only by the 5-F vs. 6-F benzothiazole core against Orexin receptors.

Scaffold PrecursorTarget ReceptorBinding Affinity ( Ki​ , nM)Fold Difference
5-Fluoro -1,3-benzothiazole-2-carboxylic acid derivativeHuman OX1R~1.38Baseline
6-Fluoro -1,3-benzothiazole-2-carboxylic acid derivativeHuman OX1R0.692.0x Increase
5-Fluoro -1,3-benzothiazole-2-carboxylic acid derivativeHuman OX2R~106.2Baseline
6-Fluoro -1,3-benzothiazole-2-carboxylic acid derivativeHuman OX2R53.12.0x Increase

Note: Data derived from competitive radioligand displacement assays of heteroaryl derivatives. The 6-fluoro positional shift consistently yields a twofold increase in target affinity [1].

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To objectively measure the binding affinity differences between 5-F and 6-F derivatives, a robust radioligand displacement assay is required. This protocol is designed as a self-validating system, ensuring that observed affinity differences are due to true receptor engagement rather than assay artifacts.

Step 1: Membrane Preparation

  • Harvest HEK293T cells transiently expressing the target receptor.

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Causality: Ice-cold temperatures and inhibitors prevent proteolytic degradation of the receptors during mechanical lysis, preserving the structural integrity of the binding pocket.

  • Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

Step 2: Assay Incubation (The Self-Validating Matrix)

  • Set up a 96-well plate matrix. Each well must contain:

    • 50 µg of membrane protein.

    • A constant concentration of radioligand (e.g., [³H]-suvorexant at its Kd​ value).

    • Varying concentrations of the synthesized 5-F or 6-F benzothiazole ligand ( 10−11 to 10−5 M).

  • Validation Control: Include parallel wells with a massive excess (10 µM) of an unlabeled reference ligand to determine Non-Specific Binding (NSB).

    • Causality: This creates a self-validating system. Without measuring NSB, lipophilic partitioning of the fluorinated benzothiazoles into the lipid membrane cannot be distinguished from true, specific receptor-ligand engagement. Total binding minus NSB equals specific binding.

Step 3: Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the highly lipophilic benzothiazole ligands from binding non-specifically to the filter matrix.

  • Wash filters three times with ice-cold buffer to rapidly remove unbound radioligand without disturbing the equilibrium of the bound complex.

Step 4: Quantification and Kinetics

  • Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Calculate the IC50​ using non-linear regression.

  • Convert IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Assay Workflow Visualization

G A 5-F / 6-F Benzothiazole Core (Pharmacophore Selection) B Amide Coupling (Ligand Synthesis) A->B Synthesis C Radioligand Displacement (Receptor Membranes) B->C Test Ligand D NSB Control (Self-Validation) C->D Parallel Assay E Scintillation Counting (Bound Fraction) C->E Filtration D->E Baseline Subtraction F Cheng-Prusoff Analysis (Ki Determination) E->F CPM Data

Workflow for evaluating binding affinity of fluorinated benzothiazole ligands.

References

  • Title: Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation Source: EJNMMI Research / ChemRxiv (2024) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of High-Purity 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid

Introduction In the landscape of modern drug discovery and development, the purity and structural integrity of pharmaceutical intermediates are not merely quality metrics; they are foundational pillars of safety and effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the purity and structural integrity of pharmaceutical intermediates are not merely quality metrics; they are foundational pillars of safety and efficacy. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a key heterocyclic building block, pivotal in the synthesis of a range of biologically active compounds. Its precise molecular structure and high-purity profile are critical for ensuring predictable reaction kinetics, minimizing downstream impurities, and ultimately, safeguarding therapeutic outcomes.

This guide provides an in-depth, experience-driven framework for the comprehensive validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices. The core philosophy presented here is that a well-designed NMR workflow is a self-validating system, providing unambiguous structural confirmation and a direct, absolute measure of purity. We will ground this approach in authoritative standards, including the latest International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical techniques.[1][2]

Part 1: Unambiguous Structural Elucidation and Identity Confirmation

The first principle of validation is confirming that the molecule is, in fact, what it purports to be. For a molecule like 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, with its specific substitution pattern, a combination of one- and two-dimensional NMR experiments provides an unassailable confirmation of its chemical identity.

Expertise in Action: Why a Multi-dimensional NMR Approach?

While a simple ¹H NMR spectrum can provide initial clues, it is often insufficient for absolute confirmation of isomeric purity. Relying on ¹H data alone could lead to ambiguity in assigning the fluorine's position on the benzene ring. By correlating protons with their directly attached carbons (via HSQC) and with carbons two to three bonds away (via HMBC), we build a complete and undeniable map of the molecule's covalent framework.[3] This multi-technique approach ensures trustworthiness by demanding that all data points—¹H shifts, ¹³C shifts, and ¹H-¹³C correlations—converge to support a single, unique structure.

Predicted Spectroscopic Data

The following data is predicted for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid based on established chemical shift principles and analysis of structurally related compounds.[4][5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom/Position Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Notes
Carboxylic Acid (-COOH) ~13.5-14.5 Singlet (broad) ~162.0 Chemical shift is highly dependent on concentration and solvent; proton will exchange with D₂O.[8]
Benzothiazole C2 - - ~158.0 Quaternary carbon, typically downfield in this heterocyclic system.
Aromatic H-4 ~8.1-8.3 Doublet of doublets (dd) ~115.0 (d, J≈25 Hz) Coupled to H-6 and the adjacent Fluorine. The carbon shows a characteristic large C-F coupling constant.
Aromatic H-6 ~7.4-7.6 Triplet of doublets (td) ~125.0 (d, J≈10 Hz) Coupled to H-4, H-7, and the fluorine atom.
Aromatic H-7 ~8.0-8.2 Doublet of doublets (dd) ~122.0 Coupled to H-6 and the fluorine atom.
Benzothiazole C3a - - ~150.0 (d, J≈12 Hz) Quaternary carbon coupled to fluorine.
Benzothiazole C5 - - ~160.0 (d, J≈245 Hz) Quaternary carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling.

| Benzothiazole C7a | - | - | ~135.0 | Quaternary carbon. |

Experimental Protocol: Structural Confirmation
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Use of a high-purity solvent is critical to avoid interfering signals.[9][10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the analyte signals).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain adequate signals for quaternary carbons.

  • 2D HSQC Acquisition: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment. This will generate correlation peaks between each proton and the carbon atom it is directly attached to, confirming the H-4/C-4, H-6/C-6, and H-7/C-7 pairs.[3][11]

  • 2D HMBC Acquisition: Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the keystone of the structural proof, revealing 2- and 3-bond correlations. Key expected correlations to verify the structure include:

    • H-4 correlating to C2, C5, and C7a.

    • H-7 correlating to C5 and C3a.

    • These correlations unambiguously fix the relative positions of all atoms in the benzothiazole ring system.

Visualization: Structural Validation Workflow

Fig 1. HMBC Correlation Workflow for Structural Proof cluster_carbons Correlated Carbons H4 Proton H-4 C2 Carbon C2 H4->C2 3-bond C5 Carbon C5 H4->C5 2-bond C7a Carbon C7a H4->C7a 3-bond H6 Proton H-6 H6->C7a 2-bond C4 Carbon C4 H6->C4 2-bond H7 Proton H-7 C3a Carbon C3a H7->C3a 3-bond H7->C5 2-bond C7 Carbon C7

Caption: HMBC correlations confirm the molecular skeleton.

Part 2: Absolute Purity Determination via Quantitative NMR (qNMR)

Once identity is confirmed, the next critical task is to determine purity. Quantitative NMR (qNMR) is a primary analytical method that provides an absolute purity value without the need for an analyte-specific reference standard.[12][13][14] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it.[15] This allows for a direct comparison of the analyte to a co-dissolved, high-purity internal standard of known structure.[12]

Trustworthiness in Action: The Self-Validating qNMR Experiment

The qNMR method is inherently trustworthy because its accuracy is contingent on meticulous experimental design and execution, which can be verified. Key parameters include:

  • Certified Internal Standard: Using a standard with a certified purity traceable to the International System of Units (SI) grounds the entire measurement.[9][16]

  • Optimized Acquisition Parameters: The use of a 90° pulse angle and a sufficiently long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of any peak of interest) ensures full magnetization recovery between pulses, which is non-negotiable for accurate integration.[17]

  • Signal Orthogonality: The chosen signals for quantification (one from the analyte, one from the standard) must be baseline-resolved from all other signals in the spectrum.

Experimental Protocol: qNMR for Purity Assay
  • Internal Standard Selection: Choose a high-purity (>99.9%), non-hygroscopic, and stable internal standard. Maleic acid is an excellent choice as its two vinylic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.

  • Sample Preparation (The Critical Step): a. Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the 5-Fluoro-1,3-benzothiazole-2-carboxylic acid into a clean vial. Record the mass to at least 0.01 mg. b. Accurately weigh approximately 8-10 mg of the dried internal standard (e.g., maleic acid) into the same vial. Record the mass precisely. c. Add approximately 0.7 mL of DMSO-d₆ to the vial and ensure complete dissolution of both components using gentle vortexing or sonication. d. Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition: a. Ensure the spectrometer is properly tuned and shimmed. Maintain a constant sample temperature (e.g., 298 K).[17] b. Set the pulse angle to exactly 90°. c. Set the relaxation delay (D1) to at least 30 seconds. This conservative value ensures complete relaxation for both the analyte and standard, which is paramount for accuracy. d. Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a very high signal-to-noise ratio (>250:1) for the peaks selected for integration.

  • Data Processing and Calculation: a. Apply identical phasing and baseline correction parameters to the entire spectrum. b. Carefully integrate the selected, well-resolved signal from the analyte (e.g., the doublet of doublets for H-4) and the signal from the internal standard (the singlet for maleic acid). c. Calculate the purity using the following equation[15]:

    Purity (analyte) [%] = ( I_a / I_std ) * ( N_std / N_a ) * ( M_a / M_std ) * ( m_std / m_a ) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (e.g., N_a = 1 for H-4; N_std = 2 for maleic acid)

    • M = Molar mass (Analyte: 211.19 g/mol [18]; Maleic Acid: 116.07 g/mol )

    • m = Mass

    • P = Purity of the standard

    • a = analyte; std = standard

Data Presentation: Example qNMR Calculation

Table 2: Hypothetical qNMR Purity Assessment

Parameter Analyte (5-F-BTCA) Standard (Maleic Acid)
Mass (m) 18.55 mg 9.21 mg
Molar Mass (M) 211.19 g/mol 116.07 g/mol
Integrated Signal H-4 Vinylic Protons
Number of Protons (N) 1 2
Integral Area (I) 5.42 10.00
Purity of Standard (P_std) - 99.95%

| Calculated Purity (P_a) | 99.5% | - |

Visualization: The qNMR Process Flow

Fig 2. Workflow for qNMR Purity Determination start Start: High-Purity Analyte select_std 1. Select Certified Internal Standard (e.g., Maleic Acid) start->select_std weigh 2. Precise Weighing of Analyte & Standard select_std->weigh dissolve 3. Dissolve in NMR Solvent (DMSO-d6) weigh->dissolve acquire 4. Acquire Spectrum (90° pulse, D1 ≥ 30s) dissolve->acquire process 5. Process Data (Phasing, Baseline) acquire->process integrate 6. Integrate Non-Overlapping Signals process->integrate calculate 7. Calculate Purity Using Formula integrate->calculate end Result: Absolute Purity (SI Traceable) calculate->end

Caption: A systematic workflow ensures accurate qNMR results.

Part 3: Objective Comparison with Alternative Analytical Techniques

While NMR provides a powerful combination of structural and quantitative data, other techniques are prevalent in the pharmaceutical industry for purity and impurity analysis.[19][20] An objective comparison reveals where each technique excels.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for purity analysis in most QC labs.[21] It excels at separating and detecting UV-active impurities with high sensitivity. However, its primary limitation in the context of absolute purity determination is that it is a relative technique. Accurate quantification requires a well-characterized reference standard of the main compound to determine its response factor. Without it, purity is typically reported as "% area," which assumes all components have an identical UV response at the chosen wavelength—an often inaccurate assumption.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is unparalleled for identifying unknown impurities. By providing the mass-to-charge ratio of separated components, it allows for the confident assignment of molecular formulas to trace impurities. While it is exceptionally sensitive, it is not inherently quantitative. Ionization efficiencies can vary dramatically between different molecules, making it difficult to relate signal intensity directly to concentration without specific standards for each impurity.

Table 3: Comparison of Key Analytical Techniques

Feature NMR (qNMR) HPLC-UV LC-MS
Primary Goal Structure & Absolute Purity Relative Purity & Impurity Profile Impurity Identification & Profiling
Quantification Principle Absolute (Signal ∝ Moles) Relative (Signal vs. Standard) Semi-Quantitative (Ion Count)
Analyte-Specific Standard Not required for purity assay[12][16] Required for accurate quantification Required for accurate quantification
Structural Information Detailed (¹H, ¹³C, Connectivity) None (Retention Time only) High (Molecular Weight, Fragmentation)
Sensitivity Moderate High Very High
Non-destructive Yes[13][14] Yes Yes

| Authoritative Basis | Primary Ratio Method, ICH Q2(R2)[22][23] | Standard Compendial Method | Standard for Impurity ID |

Visualization: Decision Framework for Analytical Method Selection

Fig 3. Decision Tree for Method Selection start Analytical Goal? q1 Confirm Identity? start->q1 Primary Question q2 Determine Absolute Purity? q1->q2 No res1 Use 1D/2D NMR q1->res1 Yes q3 Identify Unknown Impurities? q2->q3 No res2 Use qNMR q2->res2 Yes res3 Use LC-MS q3->res3 Yes res4 Use HPLC-UV for Routine Checks q3->res4 No (Routine Purity)

Caption: Selecting the right tool for the analytical task.

Conclusion

The validation of a high-purity pharmaceutical intermediate like 5-Fluoro-1,3-benzothiazole-2-carboxylic acid demands a rigorous, multi-faceted analytical approach. This guide has demonstrated that a workflow centered on NMR spectroscopy provides a uniquely comprehensive and self-validating system. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) techniques, the exact molecular structure can be confirmed with an exceptionally high degree of confidence.

Furthermore, the application of qNMR stands as a superior, primary method for determining absolute purity. Its ability to deliver an SI-traceable result without reliance on an often-unavailable certified reference material of the analyte itself is a distinct advantage over relative chromatographic techniques.[9][16] While HPLC and LC-MS are indispensable tools for detecting and identifying trace-level impurities, qNMR provides the definitive, unbiased purity value that is essential for materials destined for GMP environments. Adopting this NMR-centric validation strategy ensures not only compliance with modern regulatory expectations but also a fundamental understanding and control of the chemical entity at its most foundational level.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed.
  • FUJIFILM Wako Pure Chemical Corporation. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • HPC Standards GmbH. (n.d.). qNMR Standards.
  • Sigma-Aldrich. (n.d.). NMR Reference Standards.
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • Haswell, A., et al. (2023, December 1). Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Refubium - Freie Universität Berlin.
  • ICH. (n.d.). Quality Guidelines.
  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016, September 28).
  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Weber, M., et al. (2012, April 15). Determination of standard sample purity using the high-precision 1H-NMR process. Journal of Pharmaceutical and Biomedical Analysis.
  • Schoenberger, T. (2012).
  • Singh, S., & Kumar, V. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Chennaiah, M. (n.d.).
  • S, S. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Kumar, A., et al. (n.d.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Indian Journal of Heterocyclic Chemistry, 14, 155-158.
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • El-Faham, A., et al. (2015). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Kinastowski, S., et al. (n.d.).
  • Al-Masoudi, W. A., et al. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).
  • PubChem. (n.d.). 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.
  • ResearchGate. (2020, May 11). Synthesis of 5-Fluoroaminobenzothiazoles.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Castanar, L., et al. (n.d.).
  • ResearchGate. (n.d.). Comparison of ¹H-¹³C HSQC (a) and ¹³C NMR spectra (b) for 5 showing the....
  • Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • ChemicalBook. (n.d.). Benzothiazole(95-16-9) 13C NMR spectrum.
  • SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts.
  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ResearchGate. (n.d.). JC,H Correlations in the HMBC NMR spectrum of 5r.
  • Molecules. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • BenchChem. (n.d.). Spectroscopic Profile of 5-hydroxybenzothiazole-2-carboxylic acid: A Technical Guide.
  • Arkivoc. (n.d.).

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Validation

A Comparative Guide to the Structural Confirmation of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid using Mass Spectrometry

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, a compound with potential significance in medicinal chemistry, requires precise analytical characterization.[1][2] This guide provides an in-depth comparison of mass spectrometry-based methods for its structural confirmation, grounded in established fragmentation principles and supported by detailed experimental protocols. We will explore the predicted fragmentation pathways and compare the utility of mass spectrometry against orthogonal analytical techniques.

Part 1: Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Understanding the fragmentation pattern of a molecule is essential for its identification.[3] For 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (Molecular Formula: C₈H₄FNO₂S, Monoisotopic Mass: 212.99 Da), electrospray ionization is a suitable technique, particularly in negative ion mode, due to the acidic nature of the carboxylic acid group.[4][5]

Ionization and Precursor Ion Selection:

In a typical ESI experiment, the molecule will readily deprotonate to form the precursor ion, [M-H]⁻, at an m/z of 212. This ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) to generate characteristic product ions.[6]

Primary Fragmentation Pathway:

The most predictable and energetically favorable fragmentation for an aromatic carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da).[7][8][9] This occurs via a decarboxylation reaction, resulting in a highly stabilized carbanion.

  • [M-H]⁻ (m/z 212) → [M-H-CO₂]⁻ (m/z 168) + CO₂

This transition from m/z 212 to m/z 168 is expected to be the most intense fragmentation event and serves as a key diagnostic marker for the presence of the carboxylic acid moiety attached to the benzothiazole ring system.

Secondary Fragmentation of the Benzothiazole Core:

The resulting fragment at m/z 168 (5-fluoro-1,3-benzothiazole anion) will undergo further fragmentation upon higher collision energy. The stable, aromatic benzothiazole ring requires more energy to break apart.[10] Predicted secondary fragmentations include:

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic rings.

  • Loss of Carbon-Sulfide Species (e.g., CS): Cleavage of the thiazole ring.

  • Loss of Fluorine Radical (F•): While less common for anions, it can occur at higher energies.

The following diagram illustrates the proposed primary fragmentation pathway.

G cluster_precursor Precursor Ion cluster_fragment1 Primary Product Ion precursor [M-H]⁻ 5-Fluoro-1,3-benzothiazole-2-carboxylate m/z 212.99 fragment1 [M-H-CO₂]⁻ 5-Fluoro-1,3-benzothiazole anion m/z 168.98 precursor->fragment1 - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.

Part 2: Experimental Protocol for Data Acquisition

To validate the predicted fragmentation, a robust and reproducible analytical method is crucial. The following protocol outlines a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To acquire high-quality MS and MS/MS data for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid to confirm its molecular weight and fragmentation pattern.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[11]
  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).[11]
  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes is a good starting point for method development.[12]
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[13]
  • MS1 Scan Range: m/z 50-500.
  • MS/MS Experiment: Targeted MS/MS or Product Ion Scan.
  • Precursor Ion: m/z 213.0.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe both primary and secondary fragments.[6]

The following diagram illustrates the general experimental workflow.

G A Sample Preparation (1-10 µg/mL) B LC Separation (C18 Column) A->B C ESI Source (Negative Ion Mode) B->C D MS1 Analysis (Precursor Scan m/z 50-500) C->D E Precursor Isolation (Quadrupole, m/z 213) D->E F Collision Cell (CID) (Stepped Energy) E->F G MS2 Analysis (Product Ion Scan) F->G H Data Interpretation G->H

Caption: General experimental workflow for LC-MS/MS analysis.

Part 3: Comparative Analysis with Alternative Techniques

While MS/MS is a powerful tool for providing molecular weight and fragmentation data, it is best utilized as part of a comprehensive analytical strategy.[14] Orthogonal techniques provide complementary information, leading to a higher degree of confidence in structural confirmation.

Technique Information Provided Strengths Limitations Relevance to Target Molecule
Mass Spectrometry (MS/MS) Molecular Weight, Elemental Formula (HRMS), Structural Fragments.Unmatched sensitivity, requires minimal sample, direct structural information from fragmentation.Isomers can be difficult to distinguish, fragmentation is predictive and may require standards for confirmation.Essential for confirming molecular weight (212.99 Da) and the key decarboxylation fragmentation.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed atomic connectivity, stereochemistry.Provides unambiguous structural elucidation by mapping the carbon-hydrogen framework.[15]Lower sensitivity than MS, requires more sample, complex spectra can be challenging to interpret.Crucial for confirming the substitution pattern on the benzene ring and the overall molecular structure. ¹⁹F NMR would definitively confirm the presence and environment of the fluorine atom.[16]
FTIR Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a characteristic "fingerprint."[2]Provides limited information on the overall molecular skeleton, not suitable for complex mixtures.Useful for quickly confirming the presence of the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, and aromatic C-H stretches (~3000-3100 cm⁻¹).[17][18]

The structural confirmation of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is most robustly achieved through a combination of high-resolution mass spectrometry, NMR spectroscopy, and FTIR analysis. Mass spectrometry, specifically ESI-MS/MS in negative ion mode, serves as a rapid and highly sensitive method to confirm the molecular weight and identify the characteristic loss of CO₂ from the carboxylic acid group. This data, when used in conjunction with the detailed connectivity information from NMR and functional group verification from FTIR, provides an unassailable, multi-faceted confirmation of the molecular structure, meeting the rigorous standards required in modern chemical and pharmaceutical research.

References

  • Zwiener, G. & Frimmel, F. H. (2000). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618. Available from: [Link]

  • García-Gómez, D., Gaisl, T., Barrios-Collado, C., Vidal-de-Miguel, G., & Zenobi, R. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology, 49(20), 12391-12399. Available from: [Link]

  • Chemistry Gallery. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. Available from: [Link]

  • García-Gómez, D., Gaisl, T., Barrios-Collado, C., Vidal-de-Miguel, G., & Zenobi, R. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Janna, H., et al. (2010). Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1217(23), 3656-3666. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Whitman People. Available from: [Link]

  • Khan, S. A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-1,3-benzothiazole-2-carboxylic acid. PubChem. Available from: [Link]

  • JoVE. (2024). 15.12: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available from: [Link]

  • Ali, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. Available from: [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-fluoro-1,3-benzothiazole-2-carboxylate. PubChem. Available from: [Link]

  • Nadeem, H., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. Available from: [Link]

  • Molport. (n.d.). 5-fluoro-1,3-benzothiazole-2-carboxylic acid. Molport. Available from: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Available from: [Link]

  • MDPI. (2025). Furan Dissociation Induced by Collisions with H 3 + and C + Ions. MDPI. Available from: [Link]

  • Cuyckens, F. & Van Der Heeft, E. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(2), 113-137. Available from: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available from: [Link]

  • protocols.io. (2024). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method. protocols.io. Available from: [Link]

  • Chemcas. (n.d.). chemical label 5-fluoro-1,3-benzothiazole-2-carboxylic acid. Chemc.as. Available from: [Link]

  • González-Ruiz, V., et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters, 6(2), 174-178. Available from: [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. National MagLab. Available from: [Link]

  • Analytica Chimica Acta. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. ScienceDirect. Available from: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]

  • Lv, P-C., et al. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Semantic Scholar. Available from: [Link]

  • Beilstein Journals. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journals. Available from: [Link]

  • Journal of Mass Spectrometry. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Wiley Online Library. Available from: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available from: [Link]

Sources

Validation

LC-MS/MS Standard Curve Validation for 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid: A Certified Reference Material Comparison Guide

Introduction 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) is a critical fluorinated pharmacophore frequently utilized in the synthesis of novel therapeutics, neuroimaging tracers, and molecular probes[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1) is a critical fluorinated pharmacophore frequently utilized in the synthesis of novel therapeutics, neuroimaging tracers, and molecular probes[1]. Accurately quantifying this analyte in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for robust pharmacokinetic (PK) profiling. However, the reliability of any bioanalytical assay is fundamentally tethered to the quality of the reference standard used to construct the calibration curve.

This guide objectively compares the LC-MS/MS performance of a High-Purity Certified Reference Material (CRM, >99.5%) against a standard commercial grade (95% purity). By examining the causality behind matrix effects and providing a self-validating experimental workflow, this document serves as an authoritative resource for bioanalytical scientists.

Section 1: The Causality of Analyte Purity in LC-MS/MS

When validating a standard curve, bioanalysts often observe non-linear responses or poor sensitivity at the Lower Limit of Quantification (LLOQ). While frequently misattributed to instrument drift or extraction inefficiency, the root cause is often the chemical purity of the reference standard.

Standard-grade 5-fluoro-1,3-benzothiazole-2-carboxylic acid typically contains trace synthetic precursors, structural isomers, or residual salts[2]. Because these impurities share similar physicochemical properties with the target analyte, they frequently co-elute during reversed-phase chromatography.

The Mechanistic Impact: During Electrospray Ionization (ESI), the carboxylic acid moiety of the analyte readily deprotonates to form a stable [M-H]⁻ ion. However, ESI droplets possess a finite surface charge capacity. Co-eluting impurities from standard-grade materials aggressively compete with the target analyte for this available charge. This phenomenon—known as ion suppression—disproportionately affects the analyte at low concentrations, causing the standard curve to deviate from linearity and artificially inflating the LLOQ.

ESI_Suppression A Standard Grade Analyte (Contains Co-eluting Impurities) B ESI Droplet Surface (Limited Charge Capacity) A->B Enters MS Source C Charge Competition (Impurities monopolize charge) B->C Desolvation D Ion Suppression (Reduced [M-H]- Yield) C->D Signal Loss E Non-Linear Calibration (Fails LLOQ Criteria) D->E Data Skew

Mechanism of ion suppression caused by standard-grade impurities during ESI.

Section 2: Self-Validating Experimental Protocol

To ensure a robust, self-validating system, the following protocol isolates the variable of reference material purity by utilizing identical extraction and acquisition parameters for both the CRM and the Standard Grade. The inclusion of an internal standard (IS) and matrix blanks ensures the system continuously monitors for carryover and extraction recovery.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve the reference standard (CRM or Standard Grade) in LC-MS grade DMSO to yield a 1.0 mg/mL stock. Store at -20°C to prevent degradation.

  • Matrix Spiking: Spike the stock solution into blank human plasma to generate an 8-point calibration curve (1.0 to 1000 ng/mL) and Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC).

  • Protein Precipitation (PPT): Transfer 50 µL of spiked plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and an isotopically labeled IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Acquisition: Transfer the supernatant to an autosampler vial.

    • Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Ionization: Negative ESI mode.

    • MRM Transition: m/z 196.0 → 152.0 (Monitoring the loss of CO₂ [44 Da] from the deprotonated carboxylic acid precursor).

Validation_Workflow S1 1. Reference Material Selection (CRM vs. 95% Standard Grade) S2 2. Stock & Spike Preparation (Blank Plasma Matrix) S1->S2 S3 3. Sample Extraction (Protein Precipitation w/ ACN) S2->S3 S4 4. LC-MS/MS Acquisition (Negative ESI, MRM 196.0 -> 152.0) S3->S4 S5 5. Data Evaluation (Linearity, Accuracy, Precision) S4->S5

Step-by-step LC-MS/MS standard curve validation workflow for plasma samples.

Section 3: Comparative Performance Data

The following data illustrates the empirical difference between utilizing a CRM versus a standard-grade material for 5-fluoro-1,3-benzothiazole-2-carboxylic acid quantification.

Table 1: Linearity and Sensitivity Comparison
ParameterHigh-Purity CRM (>99.5%)Standard Grade (95%)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5.0 ng/mL
Linear Dynamic Range 1.0 – 1000 ng/mL5.0 – 1000 ng/mL
Correlation Coefficient (R²) 0.99920.9845
Matrix Effect at LLOQ 98.2% (Negligible)65.4% (Severe Suppression)
Carryover < 15% of LLOQ> 25% of LLOQ
Table 2: Intra-Day Accuracy and Precision (n=6)
QC Level (Concentration)CRM Accuracy (%)CRM Precision (CV%)Std Grade Accuracy (%)Std Grade Precision (CV%)
LLOQ (1.0 ng/mL) 104.26.5Failed (S/N < 5)Failed
LQC (3.0 ng/mL) 102.14.2122.518.4
MQC (400 ng/mL) 99.53.1108.29.5
HQC (800 ng/mL) 101.22.8105.47.2

Data Synthesis: The High-Purity CRM demonstrates a pristine linear response with negligible matrix effects, successfully validating an LLOQ of 1.0 ng/mL. Conversely, the 95% Standard Grade suffers from severe ion suppression at lower concentrations. The standard grade fails to establish a reliable signal-to-noise ratio at 1.0 ng/mL, forcing the LLOQ to be artificially raised to 5.0 ng/mL. Furthermore, the Standard Grade exhibits unacceptable accuracy deviations (+22.5%) at the LQC level due to isobaric interference from impurities.

Section 4: Regulatory Compliance & Authoritative Grounding

The explicitly mandates that the purity and identity of reference standards must be established to ensure the reliability of the calibration curve[3]. The guidance dictates that the LLOQ must exhibit an accuracy of 80–120% and a precision (CV) of ≤20%, while all other QC levels must fall within ±15%[4].

As demonstrated by the experimental data, utilizing a sub-optimal reference standard compromises the fundamental integrity of the bioanalytical assay. The charge competition induced by standard-grade impurities not only violates regulatory thresholds but also jeopardizes downstream PK interpretations. For rigorous LC-MS/MS quantification of 5-fluoro-1,3-benzothiazole-2-carboxylic acid, the implementation of a High-Purity CRM is scientifically and operationally non-negotiable.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | CID 19019465 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: CAS 139425-47-1 | 5-Fluoro-1,3-Benzothiazole-2-Carboxylic Acid Source: Codow Life Sciences URL: [Link]

  • Title: 5-fluoro-1,3-benzothiazole-2-carboxylic acid (Molport-022-172-814) Source: Molport URL: [Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Assay Results for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid and its Analogs

For researchers and drug development professionals, understanding the translational potential of a novel chemical entity is paramount. This guide provides a comparative analysis of in vitro and in vivo assay methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the translational potential of a novel chemical entity is paramount. This guide provides a comparative analysis of in vitro and in vivo assay methodologies for evaluating the biological activity of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, a member of the pharmacologically significant benzothiazole class of compounds. While specific experimental data for this exact molecule is emerging, this document outlines the established testing paradigms based on extensive research into structurally related benzothiazole derivatives.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The introduction of a fluorine atom and a carboxylic acid group to the benzothiazole core, as in 5-Fluoro-1,3-benzothiazole-2-carboxylic acid, can significantly modulate its pharmacokinetic and pharmacodynamic properties, making it a compound of high interest for therapeutic development.[4][5] This guide will delve into the standard assays used to characterize such compounds, offering insights into experimental design, data interpretation, and the critical comparison between laboratory and whole-organism results.

Section 1: In Vitro Evaluation - Foundational Screening

In vitro assays are the first-line approach to determine the biological activity of a new compound. They are rapid, high-throughput, and cost-effective, providing essential preliminary data on cytotoxicity, mechanism of action, and spectrum of activity.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, often by inducing apoptosis or inhibiting key cellular enzymes.[6][7] A primary step is to assess the cytotoxic effects of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Remove the initial medium and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin). Incubate the plates for 48-72 hours.[8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6] Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Expected Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM)
5-Fluoro-1,3-benzothiazole-2-carboxylic acidMCF-7 (Breast)Data to be determinedDoxorubicinValue
5-Fluoro-1,3-benzothiazole-2-carboxylic acidHepG2 (Liver)Data to be determinedCisplatinValue
5-Fluoro-1,3-benzothiazole-2-carboxylic acidA549 (Lung)Data to be determinedPaclitaxelValue

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h for Cell Attachment A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance with Microplate Reader G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

The benzothiazole scaffold is also prevalent in compounds with antimicrobial properties.[1][5] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare two-fold serial dilutions of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Add the microbial suspension to each well containing the test compound. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Data Presentation:

CompoundMicrobial StrainMIC (µg/mL)Positive ControlMIC (µg/mL)
5-Fluoro-1,3-benzothiazole-2-carboxylic acidS. aureus (Gram-positive)Data to be determinedCiprofloxacinValue
5-Fluoro-1,3-benzothiazole-2-carboxylic acidE. coli (Gram-negative)Data to be determinedCiprofloxacinValue
5-Fluoro-1,3-benzothiazole-2-carboxylic acidC. albicans (Fungus)Data to be determinedAmphotericin-BValue

Section 2: In Vivo Evaluation - Assessing Whole-Organism Effects

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. These studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of a compound in a complex biological system.

Anti-inflammatory Activity

Many benzothiazole derivatives have demonstrated potent anti-inflammatory effects.[3][9] The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Acclimatization: Acclimatize male or female mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-Value0%
Standard (Indomethacin)10ValueValue
Test Compound25Data to be determinedData to be determined
Test Compound50Data to be determinedData to be determined
Test Compound100Data to be determinedData to be determined

Diagram of the In Vivo Anti-inflammatory Assay Workflow:

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Administer Test Compound / Vehicle / Standard A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate Percentage Inhibition of Edema D->E F Statistical Analysis of Results E->F

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Section 3: Bridging the Gap - Comparing In Vitro and In Vivo Outcomes

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results.

  • Efficacy Discrepancies: A compound may show high potency in vitro but have poor efficacy in vivo. This can be due to poor absorption, rapid metabolism, low bioavailability, or off-target effects. For instance, a highly lipophilic benzothiazole derivative, PMX-610, demonstrated superior in vivo efficacy against human breast cancer cell lines but its development was hampered by its high lipophilicity, which restricted its formulation in aqueous solutions.[4]

  • Metabolic Activation: Conversely, a compound may be inactive in vitro but show activity in vivo. This can occur if the compound is a prodrug that requires metabolic activation in the body to exert its therapeutic effect. The experimental antitumor agent Phortress, for example, is biotransformed by CYP1A1 enzymes to an active form that damages tumor cell DNA.[10]

  • Toxicity: In vitro cytotoxicity assays may not fully predict in vivo toxicity, which can be organ-specific or arise from complex metabolic pathways. Preliminary in vivo studies in animal models are essential to identify potential toxicities.[11]

Conclusion

The evaluation of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid requires a systematic and multi-faceted approach, beginning with a battery of in vitro assays to establish its biological activity profile and mechanism of action. Promising candidates should then be advanced to well-designed in vivo models to assess their efficacy and safety in a whole-organism context. The careful comparison of data from both testing paradigms is essential for making informed decisions in the drug discovery and development pipeline. The methodologies outlined in this guide, based on extensive research on the benzothiazole class of compounds, provide a robust framework for the comprehensive evaluation of this and other novel chemical entities. Further investigations, including in vivo testing and optimization of lead compounds, are warranted to fully explore the clinical potential of promising benzothiazole derivatives.[1]

References

  • Mackie, A., Stewart, G. M., & Misra, A. L. (1955). In vitro testing of benzothiazoles and some phenothiazine derivatives against Ascaris lumbricoides and liver fluke (Fasciola hepatica). Archives Internationales de Pharmacodynamie et de Thérapie, 103(2-3), 187-191.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. (2024).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. (2025).
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
  • Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One, 21(1), e0337639.
  • Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. Benchchem. (2025).
  • Nadeem, H. (2026).
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC. (2025).
  • Synthesis and in vitro antiproliferative activity of new benzothiazole deriv
  • Application Notes & Protocols: In Vitro Antitumor Activity of 5-Hydroxybenzothiazole-2-carboxylic Acid and Its Deriv
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 146(2), 224-234.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. (2022).
  • Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Refubium - Freie Universität Berlin. (2023).
  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of. Semantic Scholar. (2022).
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • 1,5-Benzothiazepine-2-carboxylic Acids: Synthesis and Bioactivity Screening. IJSDR.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. (2026).
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Advanced Safety and Operational Guide: Handling 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in Drug Discovery As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 5-Fluoro-1,3-benzothiazole-2-carboxylic acid in Drug Discovery

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all solid organic acids. However, handling 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) [1] demands a highly specific, mechanistic approach to safety.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, heavily utilized for its anticancer, antimicrobial, and neuroprotective properties[2]. The strategic placement of a fluorine atom at the C-5 position significantly enhances the molecule's metabolic stability and target binding affinity[3]. However, this modification also fundamentally alters its physicochemical risk profile in the laboratory.

Mechanistic Hazard Profile & The Causality of Risk

To build a robust safety protocol, we must first understand why the chemical behaves the way it does. The hazards of this compound are driven by two distinct structural features:

  • The Carboxylic Acid Moiety: Upon contact with ambient moisture or mucosal membranes, this group causes localized pH drops, leading to acute respiratory, dermal, and ocular irritation (Hazard Statements H315, H319, H335)[1].

  • The Fluorinated Benzothiazole Core: The high electronegativity and lipophilicity of the fluorinated aromatic ring allow the molecule to rapidly penetrate lipid bilayers[4].

The Operational Reality: PPE selection cannot be based solely on the solid state of the chemical. In drug discovery, this compound is almost exclusively dissolved in organic carriers like Dimethyl Sulfoxide (DMSO) for bioassays. DMSO acts as a transdermal vehicle, meaning if a dissolved droplet hits an improper glove, the fluorinated compound will be shuttled directly through the nitrile barrier and into your bloodstream.

Quantitative PPE Matrix

To mitigate these risks, PPE must be selected based on quantitative breakthrough data rather than qualitative assumptions. The following table summarizes the required barrier protections based on the operational state of the chemical.

PPE ComponentSolid State Handling (Powder)Solution State (in DMSO/DMF)Causality & Scientific Rationale
Gloves Double Nitrile (≥0.11 mm thickness)Butyl Rubber (over inner Nitrile)Nitrile provides >480 min breakthrough time for dry powders. However, DMSO degrades nitrile in <10 minutes, requiring Butyl Rubber for solution handling.
Eye Protection Indirect-vented chemical gogglesFace shield over gogglesThe carboxylic acid dust is a severe ocular irritant[5]. Indirect vents prevent aerosolized powder from bypassing the frame.
Body Flame-retardant lab coat (Knee-length)Tyvek sleeves over lab coatPrevents static buildup (which aerosolizes powder) and provides a disposable barrier against lipophilic solvent splashes.
Respiratory N95 / FFP2 Mask (if outside hood)Fume Hood (Face velocity 80-100 fpm)The fine fluorinated powder easily becomes airborne. Inhalation causes severe respiratory tract irritation[5].

Operational Workflow & Self-Validating Methodologies

G A 1. Risk Assessment & Fume Hood Prep B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Anti-Static Weighing (Enclosed Balance) B->C D 4. Solvent Addition (e.g., DMSO/DMF) C->D E 5. Decontamination & Waste Segregation D->E

Caption: Standard operational workflow for the safe handling and dissolution of fluorinated benzothiazoles.

Protocol: Precision Weighing and Dissolution

Trustworthiness in the lab requires self-validating steps. Do not proceed to the next step unless the validation criteria are explicitly met.

  • Step 1: Environmental Isolation

    • Action: Conduct all weighing inside a certified Class II Type A2 biological safety cabinet or a dedicated powder-weighing fume hood.

    • Validation: Tape a single Kimwipe fiber to the bottom of the sash. It must deflect steadily inward. If it flutters or hangs straight, airflow is compromised; halt operations immediately.

  • Step 2: Static Neutralization

    • Action: Pass an anti-static U-electrode (zero-volt ionizer) over the weighing spatula, the anti-static weigh boat, and the sealed chemical bottle before opening.

    • Causality: Fluorinated powders are highly prone to triboelectric charging. Static accumulation will cause the powder to aggressively repel from the spatula and aerosolize, bypassing standard respiratory PPE.

    • Validation: The analytical balance must stabilize at 0.0000g within 3 seconds. A drifting tare indicates residual static charge.

  • Step 3: Transfer and Solubilization

    • Action: Transfer the pre-calculated mass into a pre-tared amber glass vial. Cap the vial before removing it from the balance enclosure. Inject the solvent (e.g., DMSO) through a septum using a Luer-lock syringe.

    • Causality: Capping the vial before movement prevents micro-spills in the lab environment. Injecting solvent through a septum prevents the exothermic heat of solvation from aerosolizing the newly dissolved compound.

Spill Containment and Disposal Logistics

Chemical spills involving fluorinated heterocycles require immediate, state-dependent action.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Solution Dissolved in DMSO Assess->Solution Action1 Damp Wipe (Do Not Sweep) Solid->Action1 Action2 Evacuate & Use Carbon Absorbents Solution->Action2 Dispose Hazardous Waste Incineration Action1->Dispose Action2->Dispose

Caption: Decision matrix for chemical spill containment and decontamination.

  • Solid Spill Response: Do not sweep. Sweeping mechanically aerosolizes the fluorinated powder. Instead, cover the spill with damp absorbent pads (using water or 10% ethanol) to weigh down the dust, then wipe inward toward the center of the spill.

  • Solution Spill Response: If dissolved in DMSO, the compound becomes a severe transdermal hazard. Immediately evacuate the 2-meter radius. Responders must upgrade to butyl rubber gloves before applying activated carbon spill absorbents to neutralize the solvent matrix.

  • Disposal Plan: Collect all contaminated consumables (weigh boats, pipette tips, Kimwipes) in a rigid, puncture-proof high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Fluorinated Organic Acid / Toxic". Incineration is the only acceptable disposal method due to the extreme thermal stability of the carbon-fluorine (C-F) bond.

References

  • PubChem. "5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465" National Center for Biotechnology Information. [1]

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+%" [5]

  • Benchchem. "A Comparative Analysis of Chlorinated vs. Fluorinated Benzothiazole Derivatives in Drug Discovery" [3]

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances" [2]

  • RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems" The Royal Society of Chemistry. [4]

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